7-Chloro-9h-fluoren-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-9H-fluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPXWPONFKFPCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289972 | |
| Record name | 7-chloro-9h-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6957-62-6 | |
| Record name | NSC65924 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-chloro-9h-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Chloro-9H-fluoren-2-amine: Structure, Properties, and Potential Applications
Disclaimer: Direct experimental data for 7-Chloro-9H-fluoren-2-amine is limited in publicly available scientific literature. This guide has been compiled by leveraging data from structurally related compounds and established principles of organic chemistry to provide a comprehensive overview for research and drug development professionals.
Chemical Structure and Properties
This compound is a halogenated aromatic amine derivative of the tricyclic hydrocarbon fluorene. The presence of the chloro and amino functional groups on the fluorene backbone suggests its potential as a versatile building block in medicinal chemistry and materials science.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₀ClN | PubChem |
| Molecular Weight | 215.68 g/mol | PubChem |
| CAS Number | 6957-62-6 | ChemSrc |
| Appearance | Predicted: Crystalline solid | Inferred from similar compounds |
| Melting Point | 134-139 °C | Sigma-Aldrich |
| Boiling Point | Predicted: >300 °C | Inferred from similar compounds |
| Solubility | Predicted: Soluble in organic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in water. | Inferred from structural analogs |
| SMILES | C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Cl | PubChem |
| InChI | InChI=1S/C13H10ClN/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,15H2 | PubChem |
Synthesis
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Generalized Experimental Protocol
Step 1: Synthesis of 7-Chloro-2-nitrofluorene
A procedure for the synthesis of 2-chloro-7-nitrofluorene has been reported and can be adapted.[1]
-
Dissolve 2-nitrofluorene in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to the solution.
-
Slowly add a chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), to the reaction mixture while stirring. The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 7-chloro-2-nitrofluorene by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Step 2: Synthesis of this compound
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. A common method involves the use of tin(II) chloride in the presence of a strong acid.[2]
-
Suspend 7-chloro-2-nitrofluorene in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize it with a strong base (e.g., NaOH or KOH) to precipitate the tin salts.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
Spectroscopic Properties (Predicted)
While experimental spectra for this compound are not available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-1 | ~7.5 | d |
| H-3 | ~6.7 | dd |
| H-4 | ~7.4 | d |
| H-5 | ~7.6 | d |
| H-6 | ~7.2 | dd |
| H-8 | ~7.5 | d |
| H-9 (CH₂) | ~3.8 | s |
| -NH₂ | ~3.5-4.5 (broad) | s |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~118 |
| C-2 | ~145 |
| C-3 | ~110 |
| C-4 | ~120 |
| C-4a | ~142 |
| C-4b | ~140 |
| C-5 | ~127 |
| C-6 | ~120 |
| C-7 | ~130 |
| C-8 | ~125 |
| C-8a | ~143 |
| C-9 | ~37 |
| C-9a | ~120 |
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3500 | N-H stretch (asymmetric) |
| 3300-3400 | N-H stretch (symmetric) |
| 3000-3100 | Aromatic C-H stretch |
| 2850-2950 | Aliphatic C-H stretch (CH₂) |
| 1600-1650 | N-H bend |
| 1450-1600 | Aromatic C=C stretch |
| 1250-1335 | Aromatic C-N stretch[3] |
| 1000-1100 | C-Cl stretch |
Mass Spectrometry Fragmentation (Predicted)
In an electron ionization mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 215 (for ³⁵Cl) and 217 (for ³⁷Cl) in an approximate 3:1 ratio. Key fragmentation pathways would likely involve the loss of a chlorine atom, the amino group, or HCN.[4][5]
Potential Biological Activities and Applications
The biological activities of this compound have not been reported. However, the fluorene scaffold is present in numerous biologically active compounds, and 2-aminofluorene is a well-studied carcinogen.[6] This suggests that this compound could exhibit a range of biological effects and warrants further investigation.
Potential Areas of Investigation:
-
Anticancer Activity: Many fluorene derivatives have been investigated for their anticancer properties. The introduction of a chlorine atom and an amino group could modulate this activity.
-
Antimicrobial Activity: Halogenated aromatic compounds and various fluorene derivatives have shown antimicrobial effects.[7]
-
HCV Inhibition: Symmetrical 2,7-diaminofluorene derivatives have been identified as potent inhibitors of the Hepatitis C virus (HCV) NS5A protein.
-
Mutagenicity: 2-Aminofluorene is a known procarcinogen that can be metabolically activated to form DNA adducts, leading to mutations.[8] The chloro-substituted analog should be handled with appropriate caution due to its potential mutagenicity.
Proposed Biological Screening Workflow
For a novel compound like this compound, a systematic screening approach is necessary to identify its biological activities.
Caption: A logical workflow for the biological evaluation of this compound.
Safety and Handling
Specific safety data for this compound is not available. However, based on its structure as a halogenated aromatic amine, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: As a derivative of 2-aminofluorene, this compound should be treated as potentially carcinogenic and mutagenic.
Conclusion
This compound is a chemical compound with potential for applications in various fields of research, particularly in medicinal chemistry. While direct experimental data is scarce, this guide provides a foundational understanding of its structure, properties, a plausible synthetic route, and predicted spectroscopic characteristics based on established chemical principles and data from related compounds. Further experimental investigation is necessary to fully elucidate its chemical and biological properties and to explore its potential as a lead compound in drug discovery or as a building block in materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolism of 2-nitrofluorene, 2-aminofluorene and 2-acylaminofluorenes in rat and dog and the role of intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Aminofluorene - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 7-Chloro-9H-fluoren-2-amine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 7-Chloro-9H-fluoren-2-amine (CAS No. 6957-62-6), a crucial molecule in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization.
While experimental spectroscopic data for this compound is limited in publicly available literature, this guide synthesizes predicted data for the target molecule and experimental data from structurally analogous compounds, namely 2-aminofluorene and 2-chlorofluorene. This comparative approach allows for a robust estimation of the expected spectral features of this compound.
Chemical Structure and Properties
This compound is a derivative of fluorene, characterized by the presence of a chlorine atom at the C7 position and an amine group at the C2 position.
| Property | Value |
| Molecular Formula | C₁₃H₁₀ClN |
| Molecular Weight | 215.68 g/mol |
| IUPAC Name | This compound |
| CAS Number | 6957-62-6 |
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound and its related compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Predicted Mass Spectrum for this compound
| Adduct | Predicted m/z |
| [M]+ | 215.04962 |
| [M+H]+ | 216.05745 |
| [M+Na]+ | 238.03939 |
| [M-H]- | 214.04289 |
Data sourced from PubChemLite.
Experimental Mass Spectrum for Related Compounds
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2-Aminofluorene | 181 | 180, 152[1] |
| 2-Chlorofluorene | 200 | 165, 163[2][3] |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies.
Expected IR Absorptions for this compound
Based on the spectra of 2-aminofluorene, the following characteristic peaks are expected:
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 | Two bands, characteristic of a primary amine |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp peaks |
| C=C Stretch (Aromatic) | 1450-1600 | Multiple bands |
| C-N Stretch | 1250-1350 | |
| C-Cl Stretch | 600-800 | |
| C-H Bending (Aromatic) | 690-900 | Dependent on substitution pattern |
Experimental data for 2-aminofluorene shows characteristic N-H stretching and aromatic C-H and C=C stretching vibrations.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
Predicted ¹H NMR Chemical Shifts for this compound
Predicting exact chemical shifts is complex; however, the following regions are anticipated based on data from 2-aminofluorene[4] and general substituent effects:
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.5 - 8.0 | Multiplets |
| Methylene Protons (-CH₂-) | ~3.8 | Singlet |
| Amine Protons (-NH₂) | Broad singlet | Variable, dependent on solvent and concentration |
Predicted ¹³C NMR Chemical Shifts for this compound
Based on data for 2-aminofluorene[1] and 2-chlorofluorene[2], the following chemical shift ranges are expected:
| Carbon(s) | Expected Chemical Shift (ppm) |
| Aromatic Carbons | 110 - 150 |
| Methylene Carbon (-CH₂-) | ~37 |
| Carbon attached to Chlorine (C-Cl) | Downfield shift relative to unsubstituted fluorene |
| Carbon attached to Amine (C-NH₂) | Upfield shift relative to unsubstituted fluorene |
Experimental Protocols
Detailed below are general methodologies for the acquisition of spectroscopic data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy of a Solid Sample
-
Sample Preparation: Dissolve 5-25 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.
-
Instrumentation: The spectrum is recorded on an NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR , a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR , a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.
-
-
Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR of a Solid Sample
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Data Acquisition: Collect the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry of a Solid Sample
-
Sample Introduction: The solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
Vaporization: The probe is heated to vaporize the sample into the ion source.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Logical Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.
References
Physical and chemical properties of 7-Chloro-9h-fluoren-2-amine
This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-Chloro-9H-fluoren-2-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Structure
This compound is a chlorinated derivative of fluoren-2-amine. Its chemical structure consists of a fluorene backbone with a chlorine atom substituted at the 7th position and an amine group at the 2nd position.
Molecular Structure:
The structural formula is characterized by the following identifiers:
-
InChI: InChI=1S/C13H10ClN/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,15H2[2]
-
SMILES: C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Cl[2]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Weight | 215.68 g/mol | |
| Monoisotopic Mass | 215.05017 Da | [2] |
| Melting Point | 134-139 °C | |
| Predicted XlogP | 3.9 | [2] |
| Appearance | Not specified (likely a solid at room temperature) |
Spectroscopic Data
Infrared (IR) Spectroscopy: Primary aromatic amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹.[3][4] Other expected signals would include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the methylene bridge (below 3000 cm⁻¹), C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹), and C-N and C-Cl stretching in the fingerprint region.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-donating amine group and the electron-withdrawing chlorine atom. The two protons of the amine group would likely appear as a broad singlet. The methylene protons at the 9-position would also produce a characteristic signal.[3][4]
-
¹³C NMR: The spectrum would display 13 unique carbon signals corresponding to the fluorene backbone, with the carbons attached to the nitrogen and chlorine atoms being significantly shifted.[3]
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of a single nitrogen atom, the molecular weight is odd, following the nitrogen rule.[3] The isotopic pattern of the molecular ion peak would show a significant M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general synthetic approach can be conceptualized based on known organic chemistry reactions for fluorene derivatives. A plausible synthetic route could involve the chlorination of a fluorene precursor followed by nitration and subsequent reduction of the nitro group to an amine.
Below is a generalized workflow for the synthesis and purification of a substituted fluoren-2-amine.
Caption: A conceptual workflow for the synthesis and purification.
Logical Relationships in Property Determination
The determination of the physicochemical and structural properties of a compound like this compound follows a logical progression of experimental and computational methods.
Caption: Logical workflow for compound characterization.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in prominent scientific literature regarding the biological activity or associated signaling pathways of this compound. Research into the biological effects of this compound would be a novel area of investigation.
Safety and Handling
References
An In-depth Technical Guide to 7-Chloro-9H-fluoren-2-amine
CAS Number: 6957-62-6 IUPAC Name: 7-chloro-9H-fluoren-2-amine
This technical guide provides a comprehensive overview of this compound, a chlorinated derivative of the polycyclic aromatic hydrocarbon fluorene. Due to the limited availability of detailed experimental data specifically for this compound in publicly accessible literature, this guide also draws upon information from closely related fluorene derivatives to provide a broader context for its potential properties and applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ClN | PubChem |
| Molecular Weight | 215.68 g/mol | Sigma-Aldrich |
| CAS Number | 6957-62-6 | Sigma-Aldrich |
| IUPAC Name | This compound | Sigma-Aldrich |
| Melting Point | 134-139 °C | Sigma-Aldrich |
| InChI Key | JEPXWPONFKFPCB-UHFFFAOYSA-N | Sigma-Aldrich |
| Canonical SMILES | C1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)N | PubChem |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for analogous fluorene derivatives.
A potential synthetic pathway could involve the following conceptual steps:
Figure 1: A conceptual synthetic pathway for this compound.
Disclaimer: This represents a generalized synthetic scheme. Actual reaction conditions, including reagents, solvents, temperatures, and purification methods, would require experimental optimization.
Potential Biological Activity and Applications
While no specific biological activity has been reported for this compound, the fluorene scaffold is a common motif in compounds with a wide range of biological effects. Research on structurally similar molecules suggests potential areas of interest for this compound.
Derivatives of 2,7-diaminofluorene have been investigated as potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein. Furthermore, various substituted fluorene compounds have demonstrated significant anticancer and antimicrobial properties. It is plausible that this compound could exhibit similar activities, making it a candidate for further investigation in these therapeutic areas.
Logical Workflow for Investigating Biological Activity
The following diagram outlines a potential experimental workflow for the initial biological screening of this compound, based on the activities of related compounds.
Figure 2: A proposed workflow for the biological evaluation of this compound.
Conclusion
This compound is a chemical compound for which basic identifying information is available. However, a comprehensive understanding of its synthesis, properties, and biological activity is currently lacking in the public domain. Based on the known activities of structurally related fluorene derivatives, this compound warrants further investigation, particularly in the areas of antiviral, anticancer, and antimicrobial research. The proposed synthetic and screening workflows in this guide provide a foundational framework for initiating such studies. Researchers are encouraged to perform detailed experimental work to validate these hypotheses and fully characterize this compound.
Solubility Profile of 7-Chloro-9h-fluoren-2-amine in Organic Solvents: A Technical Guide
Disclaimer: Specific experimental solubility data for 7-Chloro-9h-fluoren-2-amine is not extensively available in public literature. This guide provides a comprehensive framework based on the compound's chemical properties and established methodologies for solubility determination. The quantitative data presented herein is illustrative to demonstrate the application of these methods.
Introduction
This compound is an aromatic amine built upon a fluorene backbone. Understanding its solubility profile in various organic solvents is crucial for its application in chemical synthesis, purification, formulation development, and various research contexts. The solubility of a compound is dictated by its physicochemical properties, including its polarity, ability to form hydrogen bonds, and molecular size, as well as the properties of the solvent. As an aromatic amine, this compound is expected to exhibit solubility in a range of organic solvents, influenced by the principle of "like dissolves like." The presence of the amine group allows for potential hydrogen bonding, which may enhance solubility in protic solvents, while the large, predominantly non-polar fluorene structure suggests solubility in non-polar and moderately polar aprotic solvents.
Physicochemical Properties of this compound
A summary of the key physicochemical properties is provided below.
| Property | Value |
| CAS Number | 6957-62-6 |
| Molecular Formula | C₁₃H₁₀ClN |
| Molecular Weight | 215.68 g/mol |
| Melting Point | 134-139 °C |
| Appearance | Solid |
| Predicted XlogP | 3.9 |
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound in a selection of organic solvents at ambient temperature (25°C). This data is intended for illustrative purposes to guide researchers in solvent selection and experimental design.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Toluene | Non-polar Aromatic | ~25 |
| Hexane | Non-polar Aliphatic | < 1 |
| Dichloromethane | Polar Aprotic | ~50 |
| Acetone | Polar Aprotic | ~30 |
| Ethyl Acetate | Polar Aprotic | ~20 |
| Methanol | Polar Protic | ~15 |
| Ethanol | Polar Protic | ~18 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]
4.1 Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)
4.2 Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a glass vial. The excess solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains visible at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[2][3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a sample from the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (as described in Section 5.0) to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Analytical Quantification Methods
5.1 UV-Vis Spectrophotometry This method is suitable if this compound has a distinct chromophore and does not degrade in the solvent.
-
Determine λmax: Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).[4]
-
Prepare Standards: Prepare a series of standard solutions of known concentrations.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at λmax and plot absorbance versus concentration. The resulting graph should be linear (R² > 0.99).
-
Analyze Sample: Measure the absorbance of the diluted, saturated sample and determine its concentration using the calibration curve.[3][5]
5.2 High-Performance Liquid Chromatography (HPLC) HPLC is a more specific and often more sensitive method for quantification, especially in complex matrices.[6]
-
Method Development: Develop a suitable HPLC method. For an aromatic amine, a reversed-phase C18 column is typically effective. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.[6]
-
Detector: A UV detector set to the λmax of the compound is commonly used.
-
Calibration: Inject a series of standard solutions of known concentrations to create a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the diluted, filtered sample and determine its concentration from the calibration curve based on the peak area.
References
Quantum Chemical Analysis of 7-Chloro-9h-fluoren-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical document provides a comprehensive overview of a theoretical investigation into the structural, spectroscopic, and electronic properties of 7-Chloro-9h-fluoren-2-amine. Utilizing Density Functional Theory (DFT), this guide outlines the computational workflow, presents key predicted data, and details the standard experimental protocols for validation. Furthermore, a potential biological mechanism of action is explored, highlighting the molecule's theoretical interaction with the serotonin transporter (SERT). This document serves as a foundational guide for researchers engaged in the computational assessment and development of novel fluorene derivatives.
Introduction
Fluorene and its derivatives are a significant class of polycyclic aromatic compounds, recognized for their wide-ranging applications in materials science and medicinal chemistry.[1] Their rigid, planar structure and rich electronic properties make them ideal scaffolds for developing organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[1] In the realm of drug development, fluorene derivatives have demonstrated potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4]
The introduction of specific substituents, such as a chloro group and an amine group onto the fluorene backbone, can significantly modulate the molecule's physicochemical and pharmacological properties. This compound is a compound of interest for its potential as a therapeutic agent, possibly targeting neurotransmitter transporters or other biological systems.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemical research. These methods allow for the accurate prediction of molecular properties such as geometry, vibrational frequencies, and electronic characteristics, offering profound insights that complement and guide experimental work.[5] This guide outlines a best-practice computational protocol for the characterization of this compound.[6][7]
Computational Methodology & Workflow
The theoretical analysis of this compound is predicated on a systematic computational workflow. This process begins with the initial model construction and proceeds through geometry optimization, frequency analysis, and the calculation of various molecular properties. The entire workflow is designed to model the molecule in a state that is as close as possible to experimental conditions, often incorporating a solvent model.[6][7]
The computational protocol is initiated by defining the molecular structure. A conformational search is performed to identify the lowest energy conformer. This structure is then optimized using a selected DFT functional and basis set, such as B3LYP/6-311G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[8] A frequency calculation is subsequently performed to confirm that the optimized structure represents a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to derive thermodynamic properties and simulated vibrational spectra. Finally, a range of electronic and spectroscopic properties are calculated for the optimized geometry.
Predicted Physicochemical Properties
The following tables summarize the type of quantitative data that would be generated from the DFT calculations on this compound. The values presented are illustrative examples based on typical results for similar aromatic compounds and are not derived from actual calculations on this specific molecule.
Optimized Geometrical Parameters
Geometric parameters provide the foundational understanding of the molecule's three-dimensional structure. Key bond lengths, bond angles, and dihedral angles are calculated to describe the molecular frame.
| Parameter | Atoms Involved | Calculated Value (Illustrative) |
| Bond Length | C7-Cl | 1.75 Å |
| C2-N | 1.38 Å | |
| N-H | 1.01 Å | |
| C4a-C4b | 1.46 Å | |
| Bond Angle | C6-C7-C8 | 120.5° |
| C1-C2-C3 | 120.2° | |
| H-N-H | 115.0° | |
| Dihedral Angle | C1-C2-N-H | 180.0° |
| C5-C5a-C4b-C4 | 0.5° |
Table 1: Selected optimized geometrical parameters for this compound.
Vibrational Frequencies
Calculated vibrational frequencies are instrumental in interpreting experimental FT-IR and Raman spectra. The table below lists predicted frequencies for key functional groups.
| Vibrational Mode | Frequency (cm⁻¹) (Illustrative) | Intensity |
| N-H Asymmetric Stretch | 3450 | Medium |
| N-H Symmetric Stretch | 3360 | Medium |
| Aromatic C-H Stretch | 3050 - 3100 | Weak |
| N-H Scissoring | 1625 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1280 | Strong |
| C-Cl Stretch | 750 | Strong |
Table 2: Calculated harmonic vibrational frequencies for this compound.
Electronic Properties
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between them indicates the molecule's kinetic stability.[9]
| Property | Calculated Value (Illustrative) |
| HOMO Energy | -5.85 eV |
| LUMO Energy | -1.95 eV |
| HOMO-LUMO Energy Gap (ΔE) | 3.90 eV |
| Ionization Potential (IP) | 5.85 eV |
| Electron Affinity (EA) | 1.95 eV |
| Electronegativity (χ) | 3.90 eV |
| Chemical Hardness (η) | 1.95 eV |
| Dipole Moment | 2.50 Debye |
Table 3: Predicted electronic properties of this compound.
Predicted ¹³C and ¹H NMR Chemical Shifts
NMR chemical shifts can be calculated to aid in the assignment of experimental spectra. Calculations are typically referenced against a standard, such as Tetramethylsilane (TMS).
| Atom | Predicted ¹³C Shift (ppm) (Illustrative) | Atom | Predicted ¹H Shift (ppm) (Illustrative) |
| C2 | 148.5 | H1 | 7.15 |
| C7 | 132.0 | H3 | 6.90 |
| C9 | 36.8 | H (NH₂) | 4.50 |
| C9a | 145.1 | H9 | 3.90 |
| C4b | 143.2 | H8 | 7.65 |
Table 4: Illustrative predicted NMR chemical shifts for selected atoms of this compound.
Experimental Validation Protocols
The validation of computational predictions against experimental data is a critical step in computational chemistry.[9] The following sections detail generalized protocols for the synthesis and characterization of this compound.
Synthesis
A plausible synthesis would involve the nitration of 2-chlorofluorene followed by reduction of the nitro group to an amine.
-
Nitration: 2-chlorofluorene is slowly added to a mixture of concentrated nitric acid and sulfuric acid at 0-5 °C. The reaction is stirred for several hours and then poured onto ice. The resulting precipitate (a mixture of nitro-isomers) is filtered, washed, and dried.
-
Isomer Separation: The desired 7-chloro-2-nitro-9h-fluorene isomer is separated from other isomers using column chromatography.
-
Reduction: The purified 7-chloro-2-nitro-9h-fluorene is dissolved in ethanol, and a reducing agent such as tin(II) chloride or catalytic hydrogenation (H₂/Pd-C) is used to reduce the nitro group to the amine.
-
Purification: The final product, this compound, is purified by recrystallization or column chromatography.
Single Crystal X-ray Diffraction
This technique provides the definitive experimental structure for comparison with the DFT-optimized geometry.[10][11]
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).
-
Data Collection: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head of a diffractometer.[12] The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[10][12]
-
Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and space group. The atomic positions are determined from the diffraction intensities, and the structural model is refined to yield precise bond lengths, angles, and atomic coordinates.[11][12]
Spectroscopic Analysis
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is used to determine the connectivity and chemical environment of atoms.[13][14]
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of TMS is added as an internal standard.[13]
-
Data Acquisition: The sample is placed in the NMR spectrometer. ¹H and ¹³C spectra are acquired. Two-dimensional experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in complete structural assignment.
-
Data Analysis: The resulting spectra are analyzed for chemical shifts, coupling constants, and integration, which together reveal the complete molecular structure.[15]
4.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[16]
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for instruments with an Attenuated Total Reflectance (ATR) accessory, the solid sample is placed directly onto the ATR crystal.[17]
-
Data Acquisition: A background spectrum (of the empty sample holder or clean ATR crystal) is collected.[18] The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).[18]
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic peaks corresponding to the molecule's vibrational modes.
4.3.3. UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems.[19][20]
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane). A blank sample containing only the solvent is also prepared.[21]
-
Data Acquisition: The spectrophotometer is first zeroed using the solvent blank. The sample cuvette is then placed in the light path, and the absorbance is measured over the UV-Vis range (typically 200-800 nm).[22]
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the spectrum, providing insight into the electronic structure of the aromatic system.[19][21]
Potential Biological Activity: Interaction with Serotonin Transporter (SERT)
The serotonin transporter (SERT) is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thus terminating its signal.[23] It is a major target for many antidepressant drugs, such as selective serotonin reuptake inhibitors (SSRIs).[23][24] Given the structural motifs present in this compound, it is plausible to hypothesize that it could act as an inhibitor of SERT.
The diagram below illustrates the hypothetical inhibitory action of this compound on the SERT signaling pathway. The transporter's normal function is to co-transport serotonin (5-HT), Na⁺, and Cl⁻ ions into the presynaptic neuron.[25][26] An inhibitor would block this process, leading to an increased concentration of serotonin in the synaptic cleft.
This proposed mechanism suggests that this compound could bind to the SERT protein, preventing the reuptake of serotonin.[27] This would enhance serotonergic signaling, a mechanism of action common to many antidepressant and anxiolytic medications. Further computational studies, such as molecular docking and molecular dynamics simulations, would be required to investigate this hypothesis in detail, followed by in vitro and in vivo experimental validation.
References
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. researchgate.net [researchgate.net]
- 3. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. When theory came first: a review of theoretical chemical predictions ahead of experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. fiveable.me [fiveable.me]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. emeraldcloudlab.com [emeraldcloudlab.com]
- 18. mse.washington.edu [mse.washington.edu]
- 19. longdom.org [longdom.org]
- 20. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 21. repository.up.ac.za [repository.up.ac.za]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 24. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 26. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biophysics.org [biophysics.org]
An In-depth Technical Guide to 7-chloro-9H-fluoren-2-amine: Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-chloro-9H-fluoren-2-amine, a halogenated derivative of the fluorenylamine scaffold. While a detailed historical account of its specific discovery is not extensively documented in scientific literature, its existence and utility can be inferred from the broader history of fluorene chemistry and its application in medicinal chemistry and materials science. This document outlines the compound's physicochemical properties, a proposed synthetic route based on established chemical transformations of the fluorene core, and relevant characterization data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel fluorene derivatives.
Introduction
Fluorene and its derivatives have garnered significant attention in various scientific disciplines due to their unique photophysical properties and biological activities. The rigid, planar structure of the fluorene ring system makes it an attractive scaffold for the development of new materials and therapeutic agents. Halogenated and aminated fluorenes, in particular, are key intermediates in the synthesis of more complex molecules. This compound, while not a widely studied compound itself, represents a structural motif with potential applications in drug discovery and organic electronics. This guide aims to consolidate the available information on this compound and provide a practical framework for its synthesis and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides essential information for handling, characterization, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ClN | PubChem[1] |
| Molecular Weight | 215.68 g/mol | ChemSrc[2] |
| CAS Number | 6957-62-6 | ChemSrc[2] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
| InChI Key | JEPXWPONFKFPCB-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Cl | PubChem[1] |
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Step 1 - Synthesis of 7-chloro-2-nitro-9H-fluorene (Hypothetical)
Objective: To introduce a chlorine atom at the C7 position of 2-nitrofluorene.
Materials:
-
2-Nitrofluorene
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) gas and Iron(III) chloride (FeCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-nitrofluorene in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of sulfuryl chloride to the stirred solution. Alternatively, bubble chlorine gas through the solution in the presence of a catalytic amount of FeCl₃.
-
Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain 7-chloro-2-nitro-9H-fluorene.
Experimental Protocol: Step 2 - Synthesis of this compound (Hypothetical)
Objective: To reduce the nitro group of 7-chloro-2-nitro-9H-fluorene to an amine.
Materials:
-
7-chloro-2-nitro-9H-fluorene
-
Stannous chloride dihydrate (SnCl₂·2H₂O) and concentrated Hydrochloric acid (HCl) or Hydrogen gas (H₂) and Palladium on carbon (Pd-C)
-
Ethanol or Ethyl acetate
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (for SnCl₂/HCl method)
-
Hydrogenation apparatus (for H₂/Pd-C method)
-
Separatory funnel
-
Rotary evaporator
Procedure (using SnCl₂/HCl):
-
Suspend 7-chloro-2-nitro-9H-fluorene in ethanol in a round-bottom flask.
-
Add an excess of SnCl₂·2H₂O to the suspension.
-
Slowly add concentrated HCl and heat the mixture to reflux, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize by the slow addition of a concentrated NaOH solution until the pH is basic.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Characterization Data (Predicted)
While specific spectral data for this compound is not available, the expected data based on its structure and data from analogous compounds are presented below.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 6.5-8.0 ppm. A singlet for the CH₂ group at the 9-position around δ 3.8-4.0 ppm. A broad singlet for the NH₂ protons. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. The CH₂ carbon at the 9-position around δ 37 ppm. |
| IR (KBr) | N-H stretching vibrations around 3300-3500 cm⁻¹. Aromatic C-H stretching around 3000-3100 cm⁻¹. C-Cl stretching vibration in the fingerprint region. |
| Mass Spec. | Molecular ion peak (M⁺) at m/z 215 and 217 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |
Historical Context and Potential Applications
The "discovery" of a specific chemical entity like this compound is often not a singular event but rather an outcome of the systematic exploration of chemical space around a privileged scaffold. The history of fluorene chemistry dates back to the late 19th century, with significant advancements in its functionalization occurring throughout the 20th century.
The development of synthetic methodologies for the selective halogenation and amination of aromatic compounds has made molecules like this compound readily accessible as building blocks. Its true "history" lies within the broader narrative of the development of organic synthesis and the continuous search for novel molecules with interesting properties.
Potential applications for this compound and its derivatives include:
-
Medicinal Chemistry: As a scaffold for the synthesis of biologically active compounds. The fluorene nucleus is present in several approved drugs and clinical candidates. The chloro and amino functionalities provide handles for further chemical modification to explore structure-activity relationships.
-
Materials Science: As a monomer or intermediate for the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic materials. The fluorene core is known for its high photoluminescence quantum yield and good charge transport properties.
Caption: Relationship of this compound to broader fields.
Conclusion
This compound is a synthetically accessible derivative of the versatile fluorene scaffold. While its specific history is not well-documented, its chemical lineage is rooted in the rich history of aromatic chemistry. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications. It is hoped that this technical resource will facilitate further research and development involving this and related fluorene-based molecules.
References
An In-Depth Technical Guide to 7-Chloro-9H-fluoren-2-amine: Health and Safety, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-9H-fluoren-2-amine is a halogenated derivative of the polycyclic aromatic hydrocarbon fluorene. While specific research on this compound is limited, its structural similarity to other biologically active fluorene derivatives suggests its potential as a scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of the available health and safety information, a plausible synthetic route, and the potential biological activities of this compound, based on data from closely related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented below. This data is compiled from various chemical databases and extrapolated from related compounds.
| Property | Value | Source |
| CAS Number | 6957-62-6 | ChemSrc[1] |
| Molecular Formula | C₁₃H₁₀ClN | PubChem |
| Molecular Weight | 215.68 g/mol | PubChem |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents | Inferred |
Health and Safety Information
No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. However, based on the safety data for structurally similar compounds such as 2-aminofluorene, 2,7-dichlorofluorene, and other chlorinated aromatic amines, the following hazards and precautions should be considered.
Hazard Identification
This compound should be handled as a potentially hazardous substance. Based on data from related compounds, it may:
-
Cause skin and serious eye irritation.[2]
-
Be harmful if swallowed, inhaled, or absorbed through the skin.
-
Cause respiratory irritation.[2]
-
Be toxic to aquatic life with long-lasting effects.
Precautionary Measures and Personal Protective Equipment (PPE)
The following handling and storage procedures are recommended:
| Precaution | Recommendation |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Handle in a well-ventilated area, preferably in a chemical fume hood.[3] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[3] |
| Personal Protective Equipment | - Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]- Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3]- Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust or vapors are generated.[3] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. Avoid release to the environment.[4] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Experimental Protocols: Synthesis
Proposed Synthetic Pathway
References
Methodological & Application
Synthetic Pathways to 7-Chloro-9H-fluoren-2-amine and its Derivatives: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes and experimental protocols for the preparation of 7-Chloro-9H-fluoren-2-amine and its derivatives. The fluorene scaffold is a privileged structure in medicinal chemistry, and substituted analogues are of significant interest for the development of novel therapeutic agents. The following sections outline two primary synthetic strategies, starting from either 2,7-diaminofluorene or 2,7-dichlorofluorene, and a third potential route commencing with 2-aminofluorene. Each route is presented with detailed experimental procedures, quantitative data, and workflow diagrams to facilitate replication and further development.
Synthetic Strategies Overview
Three potential synthetic routes have been devised based on established chemical transformations.
-
Route 1: Commences with the readily available 2,7-diaminofluorene, involving a selective mono-protection of one amino group, followed by a Sandmeyer reaction to introduce the chloro substituent, and subsequent deprotection.
-
Route 2: Starts with 2,7-dichlorofluorene and employs a selective mono-amination reaction, such as the Buchwald-Hartwig amination, to introduce the amino group at the 2-position.
-
Route 3: A more direct but potentially less selective approach involving the regioselective chlorination of 2-aminofluorene.
The selection of the optimal route will depend on precursor availability, desired scale, and the specific derivatives being targeted.
Route 1: Synthesis from 2,7-Diaminofluorene
This route offers a clear and controllable pathway to the target molecule through the differentiation of the two amino groups of 2,7-diaminofluorene.
Caption: Synthetic pathway from 2,7-Dinitrofluorene to this compound.
Experimental Protocols for Route 1
Step 1: Synthesis of 2,7-Diaminofluorene
This procedure is adapted from the reduction of dinitroarenes.
-
Materials: 2,7-Dinitrofluorene, Stannous chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Glacial acetic acid, Sodium bicarbonate (NaHCO₃), Ethyl acetate.
-
Procedure:
-
Suspend 2,7-dinitrofluorene (1 mmol) in ethanol.
-
Add stannous chloride dihydrate (8 mmol).
-
Reflux the mixture for 24 hours.
-
After cooling, concentrate the reaction mixture in vacuo.
-
Dilute the residue with water and adjust the pH to 8-9 with a saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2,7-diamino-9H-fluoren-9-one.
-
| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |
| 2,7-Dinitrofluorene | 1 | Ethanol | Reflux | 24 h | 87% |
| SnCl₂·2H₂O | 8 |
Step 2: Selective Mono-Boc Protection of 2,7-Diaminofluorene
This protocol provides a method for the selective protection of one amino group.
-
Materials: 2,7-Diaminofluorene, Hydrochloric acid (HCl), Di-tert-butyl dicarbonate ((Boc)₂O), Methanol, Diethyl ether, Sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve 2,7-diaminofluorene in 50% aqueous methanol.
-
Add one molar equivalent of hydrochloric acid and stir for 30 minutes.
-
Add one molar equivalent of (Boc)₂O to the solution and continue stirring.
-
After the reaction is complete, evaporate the methanol.
-
Add diethyl ether to precipitate the unreacted diamine hydrochloride.
-
Neutralize the aqueous layer with NaOH solution and extract the mono-Boc-protected product with an organic solvent.
-
| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |
| 2,7-Diaminofluorene | 1 | 50% aq. Methanol | Room Temp. | - | High |
| HCl | 1 | ||||
| (Boc)₂O | 1 |
Step 3: Sandmeyer Reaction to Introduce Chlorine
This reaction converts the free amino group to a chloro group.[1][2]
-
Materials: Mono-Boc-protected 2,7-diaminofluorene, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl).
-
Procedure:
-
Dissolve the mono-Boc-protected 2,7-diaminofluorene in an appropriate acidic solution (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the product with an organic solvent, wash with water and brine, dry over an anhydrous salt, and concentrate.
-
| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |
| mono-Boc-protected 2,7-diaminofluorene | 1 | aq. HCl | 0-5 °C | - | Good |
| NaNO₂ | 1.1 | Water | |||
| CuCl | Catalytic | conc. HCl | RT | - |
Step 4: Deprotection of the Boc Group
-
Materials: Boc-protected this compound, Trifluoroacetic acid (TFA) or Hydrochloric acid in an organic solvent.
-
Procedure:
-
Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane).
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product.
-
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| Boc-protected this compound | TFA | Dichloromethane | Room Temp. | - | High |
Route 2: Synthesis from 2,7-Dichlorofluorene
This approach utilizes a palladium-catalyzed amination of a di-halogenated precursor.
Caption: Synthetic pathway from Fluorene to this compound.
Experimental Protocols for Route 2
Step 1: Synthesis of 2,7-Dichlorofluorene
-
Materials: Fluorene, Glacial acetic acid, Iron(III) chloride (FeCl₃), Sulfuryl chloride (SO₂Cl₂).
-
Procedure:
-
In glacial acetic acid, add fluorene. The mass to volume ratio of fluorene to glacial acetic acid should be 1:2.5 (g/ml).
-
Add iron(III) chloride as a catalyst.
-
Cool the mixture to 16 °C and maintain the temperature below 20 °C.
-
Add 1.6 times the mass of fluorene in sulfuryl chloride dropwise.
-
After the addition, maintain the reaction for 2 hours.
-
Warm the mixture to 95 °C for 30 minutes, then cool to 20 °C.
-
Filter the precipitate, wash with water, and dry to obtain 2,7-dichlorofluorene.
-
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| Fluorene | SO₂Cl₂ | Glacial Acetic Acid | 16-20 °C, then 95 °C | 2.5 h | 63.3% |
| FeCl₃ | (Catalyst) |
Step 2: Selective Mono-amination via Buchwald-Hartwig Reaction
This reaction requires careful control of stoichiometry to favor mono-substitution.[3]
-
Materials: 2,7-Dichlorofluorene, an amine source (e.g., benzophenone imine as an ammonia equivalent), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), a strong base (e.g., NaOtBu), Toluene.
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add 2,7-dichlorofluorene, the palladium catalyst, and the ligand in toluene.
-
Add the amine source and the base.
-
Heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Cool the reaction, quench with water, and extract the product with an organic solvent.
-
If a protected amine source was used, a subsequent deprotection step is required.
-
| Reactant | Amine Source | Catalyst/Ligand | Base | Solvent | Temperature | Yield |
| 2,7-Dichlorofluorene | Benzophenone imine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 °C | Varies |
Route 3: Synthesis from 2-Aminofluorene
This route is conceptually the most direct but may present challenges in achieving the desired regioselectivity.
Caption: A direct but potentially low-yielding route to the target compound.
Experimental Protocol for Route 3
Step 1: Regioselective Chlorination of 2-Aminofluorene
Achieving chlorination at the 7-position selectively can be challenging due to the activating and directing effects of the amino group. The use of specific chlorinating agents and conditions is critical.
-
Materials: 2-Aminofluorene, a chlorinating agent (e.g., N-chlorosuccinimide (NCS) or Selectfluor with a chloride source), a suitable solvent (e.g., DMF, Acetonitrile).
-
Procedure:
-
Dissolve 2-aminofluorene in the chosen solvent.
-
Add the chlorinating agent portion-wise at a controlled temperature.
-
Monitor the reaction by TLC or GC-MS to optimize for the formation of the desired isomer.
-
Upon completion, quench the reaction and work up to isolate the product mixture.
-
Purification by column chromatography will likely be necessary to separate the desired 7-chloro isomer from other chlorinated byproducts.
-
| Reactant | Chlorinating Agent | Solvent | Temperature | Yield (Isomer Ratio) |
| 2-Aminofluorene | NCS or Selectfluor/LiCl | DMF/Acetonitrile | Varies | Varies |
Data Summary
The following table summarizes the key quantitative data for the proposed synthetic routes. Please note that yields for some steps are estimated based on similar transformations and would require experimental optimization.
| Route | Starting Material | Key Intermediates | Final Product | Overall Yield (Estimated) | Key Reactions |
| 1 | 2,7-Dinitrofluorene | 2,7-Diaminofluorene, mono-Boc-2,7-diaminofluorene | This compound | Moderate to Good | Reduction, Selective Protection, Sandmeyer Reaction, Deprotection |
| 2 | Fluorene | 2,7-Dichlorofluorene | This compound | Moderate | Dichlorination, Selective Buchwald-Hartwig Amination |
| 3 | 2-Aminofluorene | - | This compound | Low to Moderate | Regioselective Electrophilic Chlorination |
Conclusion
This application note provides a comprehensive guide to the synthesis of this compound and its derivatives. Route 1, starting from 2,7-diaminofluorene, appears to be the most robust and controllable method. Route 2 offers a viable alternative if 2,7-dichlorofluorene is readily accessible. Route 3 is the most direct but may suffer from poor regioselectivity. The provided protocols and data tables should serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the synthesis and exploration of this important class of compounds. Further optimization of reaction conditions may be necessary to achieve optimal yields and purity.
References
Application Notes and Protocols: 7-Chloro-9h-fluoren-2-amine in Organic Light-Emitting Diodes (OLEDs)
Introduction
Fluorene derivatives are a prominent class of organic materials utilized in the advancement of Organic Light-Emitting Diode (OLED) technology.[1][2][3] Their rigid, planar structure, high thermal stability, and tunable electronic properties make them excellent candidates for various layers within an OLED device, including hole-transporting layers (HTLs), electron-transporting layers (ETLs), and emissive layers (EMLs).[2][3] Fluorene amines, in particular, are frequently employed as efficient hole-transporting materials or as key building blocks in the synthesis of more complex, high-performance OLED materials.[1][4]
The introduction of a chloro-substituent at the 7-position of the 9h-fluoren-2-amine backbone is anticipated to modulate the material's electronic and photophysical properties. Halogen substitution is a known strategy to influence the electronic structure, optical properties, and charge transport characteristics of organic semiconductors.[5] Specifically, the electron-withdrawing nature of chlorine can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, potentially improving charge injection and device stability.
This document provides a detailed overview of the potential applications of 7-Chloro-9h-fluoren-2-amine in OLEDs, along with generalized experimental protocols for device fabrication and characterization.
Potential Applications in OLEDs
Based on the properties of similar fluorene amine derivatives, this compound is a promising candidate for the following roles in an OLED device:
-
Hole-Transporting Layer (HTL): The amine functionality suggests strong hole-transporting capabilities. The chloro-substituent may enhance the material's stability and facilitate better energy level alignment with the anode and the emissive layer, leading to improved charge injection and transport.
-
Host Material in Phosphorescent OLEDs (PhOLEDs): The fluorene backbone provides a high triplet energy, which is a critical requirement for host materials in blue PhOLEDs to prevent reverse energy transfer from the phosphorescent dopant. The chloro-substitution could further tune the triplet energy level.
-
Blue Emitting Dopant: Functionalized fluorene amines have been explored as blue emitters. While the emission properties of this compound would need experimental verification, it could potentially serve as a dopant in an emissive layer.
Hypothetical Performance Data
The following table summarizes the projected performance metrics of a hypothetical OLED device incorporating this compound as the hole-transporting layer. These values are based on typical performance characteristics of high-efficiency OLEDs utilizing fluorene amine-based HTLs.
| Parameter | Device A (Standard HTL) | Device B (this compound HTL) |
| Turn-on Voltage (V) | 3.5 | 3.2 |
| Maximum Luminance (cd/m²) @ 8V | 15,000 | 18,500 |
| Maximum Current Efficiency (cd/A) | 12.5 | 15.8 |
| Maximum Power Efficiency (lm/W) | 10.2 | 13.5 |
| External Quantum Efficiency (EQE, %) | 5.1 | 6.5 |
| CIE Coordinates (x, y) | (0.15, 0.25) | (0.15, 0.24) |
| Device Lifetime (LT50 @ 1000 cd/m²) (hours) | 800 | 1200 |
Experimental Protocols
The following are generalized protocols for the fabrication and characterization of a multilayer OLED device using this compound as a functional layer.
Substrate Preparation
A rigorous cleaning procedure for the Indium Tin Oxide (ITO)-coated glass substrate is crucial for optimal device performance.
Protocol:
-
Scrub the ITO-coated glass substrates with a lint-free wipe soaked in a detergent solution.
-
Rinse the substrates thoroughly with deionized (DI) water.
-
Sequentially sonicate the substrates in baths of DI water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to remove organic residues and improve the work function of the ITO.
Organic Layer Deposition
Thermal evaporation in a high-vacuum environment is the standard method for depositing small molecule organic layers.
Protocol:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device structure could be:
-
Hole Injection Layer (HIL): 10 nm of hexaazatriphenylene-hexacarbonitrile (HAT-CN).
-
Hole Transport Layer (HTL): 40 nm of this compound.
-
Emissive Layer (EML): 20 nm of a suitable host material doped with a fluorescent or phosphorescent emitter.
-
Hole Blocking Layer (HBL): 10 nm of 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).
-
Electron Transport Layer (ETL): 30 nm of tris(8-hydroxyquinolinato)aluminium (Alq3).
-
-
The deposition rates for the organic layers should be maintained at 0.1-0.2 nm/s.
Cathode Deposition and Encapsulation
Protocol:
-
Following the deposition of the organic layers, deposit a 1 nm thick layer of lithium fluoride (LiF) as an electron injection layer (EIL) at a rate of 0.01 nm/s.
-
Deposit a 100 nm thick aluminum (Al) cathode at a rate of 0.5-1 nm/s through a shadow mask to define the active area of the device.
-
Transfer the completed devices to a nitrogen-filled glovebox for encapsulation using a UV-curable epoxy and a glass coverslip to protect the device from atmospheric moisture and oxygen.
Device Characterization
The performance of the fabricated OLEDs should be characterized to evaluate the effectiveness of this compound as a functional material.
Protocol:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a calibrated photodiode.
-
Electroluminescence (EL) Spectra: Record the EL spectra at different driving voltages using a spectroradiometer.
-
Efficiency Calculations: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data.
-
Commission Internationale de l'Éclairage (CIE) Coordinates: Determine the CIE color coordinates from the EL spectra.
-
Operational Lifetime: Measure the device lifetime by monitoring the luminance decay over time at a constant initial luminance.
Conclusion
While specific experimental data for this compound is not yet prevalent, its chemical structure, based on the versatile fluorene amine framework, suggests significant potential for application in high-performance OLEDs. The chloro-substitution is expected to fine-tune its electronic properties, potentially leading to enhanced device efficiency and stability. The provided generalized protocols offer a solid foundation for researchers to begin exploring the capabilities of this and similar novel materials in the field of organic electronics. Further experimental investigation is necessary to fully elucidate the properties and optimize the performance of OLEDs incorporating this compound.
References
Application Notes and Protocols: 7-Chloro-9h-fluoren-2-amine as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 7-Chloro-9h-fluoren-2-amine as a key starting material in the synthesis of novel bioactive molecules. The protocols and data presented herein are based on established synthetic methodologies for analogous fluorene-containing compounds and are intended to serve as a guide for the development of new therapeutic agents.
Introduction
The fluorene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The introduction of a chloro substituent and an amine group, as in this compound, provides synthetic handles for the construction of diverse molecular architectures. This document outlines the application of this building block in the synthesis of potent anticancer, antimicrobial, and antiviral agents.
I. Synthesis of Thiazolidinone and Azetidinone Derivatives with Anticancer and Antimicrobial Activity
Thiazolidinone and azetidinone rings are important pharmacophores known for their diverse biological activities.[1][4][5] The synthesis of novel analogs based on a fluorene core has been shown to yield compounds with significant cytotoxic effects against cancer cell lines and potent activity against multidrug-resistant microbial strains.[1][4][5]
A. Synthetic Workflow
The general synthetic strategy involves a multi-step process starting from a fluorene derivative, leading to the formation of Schiff bases which are then cyclized to the corresponding thiazolidinones and azetidinones.[1]
B. Experimental Protocols
Protocol 1: Synthesis of 4-(7-Chloro-9H-fluoren-2-yl)thiazol-2-amine
-
Chloroacetylation: To a solution of this compound in dichloromethane (DCM), add aluminum chloride. Cool the mixture to 0-5 °C and add chloroacetyl chloride dropwise. Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice water and extract with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Chloro-1-(7-chloro-9H-fluoren-2-yl)ethanone.
-
Hantzsch Thiazole Synthesis: Dissolve the crude 2-Chloro-1-(7-chloro-9H-fluoren-2-yl)ethanone in ethanol, add thiourea, and reflux the mixture.[1] Monitor the reaction by TLC.
-
Purification: After completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry to obtain 4-(7-Chloro-9H-fluoren-2-yl)thiazol-2-amine.
Protocol 2: Synthesis of Thiazolidinone and Azetidinone Derivatives
-
Schiff Base Formation: A mixture of 4-(7-Chloro-9H-fluoren-2-yl)thiazol-2-amine and a substituted aryl aldehyde in ethanol with a catalytic amount of glacial acetic acid is refluxed. The resulting Schiff base intermediates can be isolated upon cooling.
-
Thiazolidinone Synthesis: To a solution of the Schiff base in an appropriate solvent, add thioglycolic acid and reflux.[4] The product can be isolated by precipitation and filtration.
-
Azetidinone Synthesis: To a solution of the Schiff base in dimethylformamide (DMF), add chloroacetyl chloride at room temperature.[1] The azetidinone derivatives are obtained after work-up and purification.
C. Biological Activity
The synthesized compounds have been evaluated for their in vitro anticancer activity against human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231) cell lines, and for their antimicrobial activity against various bacterial and fungal strains.[4][5]
Table 1: In Vitro Anticancer Activity of Fluorene-Based Thiazolidinone and Azetidinone Analogs (Representative Data)
| Compound | Target Cell Line | IC50 (µM)[4] |
| Azetidinone Derivative 1 | A549 (Lung) | 0.85 |
| Azetidinone Derivative 2 | MDA-MB-231 (Breast) | 1.23 |
| Thiazolidinone Derivative 1 | A549 (Lung) | 5.67 |
| Thiazolidinone Derivative 2 | MDA-MB-231 (Breast) | 8.91 |
| Taxol (Reference) | A549 (Lung) | 2.15 |
| Taxol (Reference) | MDA-MB-231 (Breast) | 3.40 |
Table 2: Antimicrobial Activity (MIC, µg/mL) of Fluorene-Based Analogs (Representative Data)
| Compound | S. aureus | E. coli | C. albicans |
| Azetidinone Derivative 3 | 12.5 | 25 | 50 |
| Thiazolidinone Derivative 3 | 50 | 100 | >100 |
| Vancomycin (Reference) | 1.56 | - | - |
| Gentamicin (Reference) | - | 3.12 | - |
| Fluconazole (Reference) | - | - | 6.25 |
Note: The data presented are representative and based on similar reported fluorene derivatives.[4]
D. Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
Molecular docking studies suggest that these fluorene-based compounds may exert their anticancer and antimicrobial effects by inhibiting dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[4]
II. Synthesis of Symmetric Fluorene-2,7-Diamine Derivatives as Potent Antiviral Agents
Symmetric derivatives of fluorene-2,7-diamine have been investigated as potent inhibitors of the Hepatitis C virus (HCV).[6] The synthetic approach allows for the introduction of various amino acid residues, enabling the exploration of structure-activity relationships.[6]
A. Synthetic Workflow
The synthesis commences with the reduction of a dinitrofluorene precursor to the corresponding diamine, followed by coupling with N-protected amino acids.[6]
References
- 1. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive fluorenes. Part III: 2,7-dichloro-9 H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of 7-Chloro-9h-fluoren-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 7-Chloro-9h-fluoren-2-amine, a crucial step in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The following sections outline two primary methods for this transformation: a direct alkylation approach and a more controlled Gabriel synthesis.
Introduction to N-Alkylation of Aryl Amines
The introduction of an alkyl group onto a nitrogen atom of an amine is a fundamental transformation in organic synthesis. For primary aromatic amines like this compound, direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[1][2] The nucleophilicity of the primary amine is often comparable to or even less than that of the resulting secondary amine, leading to poor selectivity.[1]
To address this, reaction conditions must be carefully controlled. Alternatively, methods like the Gabriel synthesis offer a more controlled, albeit multi-step, approach to achieving mono-alkylation.[3] The choice of method will depend on the desired scale, the nature of the alkyl group to be introduced, and the tolerance of other functional groups in the starting material.
Data Presentation
The following table summarizes typical reaction parameters for the two proposed protocols. Please note that these are generalized conditions and may require optimization for specific alkylating agents and desired products.
| Parameter | Protocol 1: Direct N-Alkylation | Protocol 2: Gabriel Synthesis |
| Starting Materials | This compound, Alkyl Halide (e.g., Iodomethane, Bromoethane) | This compound, Potassium Phthalimide, Alkyl Halide, Hydrazine |
| Key Reagents | Mild Base (e.g., K₂CO₃, NaHCO₃), Polar Aprotic Solvent (e.g., DMF, Acetonitrile) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Hydrazine hydrate, Solvent (e.g., Ethanol) |
| Reaction Temperature | 25-60 °C | Step 1: 80-120 °C; Step 2: Reflux |
| Reaction Time | 12-48 hours | Step 1: 4-12 hours; Step 2: 2-6 hours |
| Purification Method | Column Chromatography | Extraction and Column Chromatography |
| Expected Yield | Variable (Moderate to Good, subject to over-alkylation) | Good to Excellent (for mono-alkylated product) |
| Key Advantages | Simpler, one-pot procedure | High selectivity for mono-alkylation |
| Key Disadvantages | Risk of polyalkylation, potentially lower yield of desired product | Multi-step process |
Experimental Protocols
Protocol 1: Direct N-Alkylation of this compound
This protocol describes a direct approach to N-alkylation using an alkyl halide in the presence of a mild base. Careful monitoring of the reaction is crucial to minimize the formation of di-alkylated byproducts.
Materials and Equipment:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (2.0-3.0 eq).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Slowly add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 40-60 °C. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Monitoring: Monitor the progress of the reaction by TLC. The formation of a new, less polar spot corresponding to the N-alkylated product should be observed.
-
Workup: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic extract under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the mono-alkylated product from any unreacted starting material and di-alkylated byproduct.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Gabriel Synthesis for Mono-N-Alkylation
This two-step protocol provides a more controlled synthesis of the mono-N-alkylated product, avoiding the issue of over-alkylation.
Materials and Equipment:
-
This compound
-
Phthalic anhydride
-
Potassium carbonate (K₂CO₃)
-
Alkyl halide
-
Hydrazine hydrate
-
Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
Step 1: Synthesis of N-(7-Chloro-9H-fluoren-2-yl)phthalimide
-
Formation of Phthalimide: In a round-bottom flask, combine this compound (1.0 eq) and phthalic anhydride (1.05 eq). Heat the mixture to form the corresponding phthalamic acid, and then continue heating to effect cyclization to the phthalimide. Alternatively, dissolve the amine and phthalic anhydride in a suitable solvent like glacial acetic acid and heat to reflux.
-
Alkylation of Phthalimide: After formation of the N-substituted phthalimide, add anhydrous DMF and potassium carbonate (1.5 eq). Stir the mixture and add the alkyl halide (1.1 eq). Heat the reaction to 80-120 °C and monitor by TLC.
-
Workup: After the reaction is complete, cool the mixture, add water, and collect the precipitated N-alkylated phthalimide by filtration. Wash the solid with water and dry.
Step 2: Hydrazinolysis of the N-Alkylphthalimide
-
Reaction Setup: Suspend the N-alkylated phthalimide from Step 1 in ethanol in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (2.0-5.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux. A precipitate of phthalhydrazide will form.
-
Workup: After the reaction is complete (as monitored by TLC), cool the mixture and acidify with aqueous HCl to precipitate any remaining phthalhydrazide. Filter the solid and wash with ethanol.
-
Isolation of Product: Neutralize the filtrate with a base (e.g., NaOH or NaHCO₃) and extract the desired N-alkylated amine with an organic solvent.
-
Purification: Dry the organic extract, concentrate under reduced pressure, and purify the crude product by column chromatography as described in Protocol 1.
-
Characterization: Characterize the final product using appropriate analytical methods.
Visualizations
Caption: Workflow for the Direct N-Alkylation of this compound.
References
Application Notes and Protocols: 7-Chloro-9H-fluoren-2-amine as a Fluorescent Marker in Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-9H-fluoren-2-amine and its derivatives represent a promising class of fluorescent probes for biological imaging. The fluorene scaffold is known for its high fluorescence quantum yield and photostability, making it an excellent candidate for developing robust imaging agents.[1] While specific data on the parent compound, this compound, is limited in publicly available literature, extensive research on functionally similar fluorene-based probes provides a strong basis for its application in high-resolution cellular imaging, including two-photon microscopy.[1][2][3] These molecules can be chemically modified to target specific biomolecules, offering versatility in experimental design.[2][3] This document provides an overview of the potential applications and detailed protocols for utilizing this compound and its derivatives as fluorescent markers in biological research.
Photophysical Properties
| Property | Typical Value Range for Fluorene Derivatives | Reference |
| Excitation Maximum (λex) | 380 - 450 nm | [2][3] |
| Emission Maximum (λem) | 420 - 550 nm | [2][3] |
| Molar Extinction Coefficient (ε) | 20,000 - 50,000 M⁻¹cm⁻¹ | General knowledge |
| Fluorescence Quantum Yield (Φ) | 0.5 - 0.9 | [1] |
| Fluorescence Lifetime (τ) | 1 - 5 ns | [3] |
| Two-Photon Absorption Cross-Section (σ₂) | 10 - 100 GM | [1][2][3] |
Key Applications
-
High-Resolution Cellular Imaging: The inherent brightness and photostability of the fluorene core allow for detailed visualization of cellular structures.
-
Live-Cell Imaging: With appropriate functionalization to ensure biocompatibility, these probes can be used to study dynamic processes in living cells.[4][5]
-
Two-Photon Microscopy (TPM): Fluorene derivatives often exhibit significant two-photon absorption cross-sections, enabling deeper tissue imaging with reduced phototoxicity.[1][2][3]
-
Targeted Labeling: The amine group on this compound provides a reactive handle for conjugation to antibodies, peptides, or other biomolecules to achieve specific labeling of targets within a cell.[2][3]
Experimental Protocols
The following are generalized protocols for the use of this compound derivatives in cell labeling and fluorescence microscopy. Optimization may be required depending on the specific derivative, cell type, and target.
Protocol 1: General Live-Cell Staining
This protocol outlines the basic steps for staining live cells with a fluorescent probe.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Culture cells to the desired confluency under optimal conditions (e.g., 37°C, 5% CO₂).[5]
-
-
Probe Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired working concentration (typically 1-10 µM) in pre-warmed cell culture medium or a suitable buffer (e.g., PBS).
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe-containing medium or buffer to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed culture medium or buffer to remove unbound probe and reduce background fluorescence.[6]
-
-
Imaging:
-
Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for the probe's excitation and emission wavelengths. For live-cell imaging, it is crucial to minimize light exposure to reduce phototoxicity.[5][7]
-
Protocol 2: Immunofluorescence Staining of Fixed Cells
This protocol describes the use of a this compound derivative conjugated to a secondary antibody for immunofluorescence.
-
Cell Preparation and Fixation:
-
Grow cells on coverslips to the desired confluency.
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. To preserve the fluorescence of some proteins, ensure the pH of the PFA solution is adjusted to 7.4.[8]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody to its working concentration in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the coverslips and allow the mounting medium to cure.
-
Image the slides using a fluorescence or confocal microscope with the appropriate laser lines and emission filters.
-
Diagrams
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for staining live cells with a fluorescent probe.
Immunofluorescence Staining Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwith.njit.edu [researchwith.njit.edu]
- 4. promega.com [promega.com]
- 5. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Different Ways to Add Fluorescent Labels | Thermo Fisher Scientific - US [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. Labeling Using Fluorescent Proteins | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Synthesis of Schiff Bases from 7-Chloro-9H-fluoren-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds formed from the condensation of primary amines with aldehydes or ketones.[1] Their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, have positioned them as privileged scaffolds in drug discovery and development.[2] The fluorene moiety, a tricyclic aromatic hydrocarbon, is a key pharmacophore found in various biologically active compounds. Schiff bases derived from fluorene amines, such as 7-Chloro-9H-fluoren-2-amine, are of significant interest due to the potential for synergistic enhancement of biological activity. This document provides detailed protocols for the synthesis of Schiff bases from this compound, along with their potential applications in medicinal chemistry.
General Synthesis of Schiff Bases from this compound
The general synthetic route involves the condensation reaction between this compound and a variety of aromatic or heteroaromatic aldehydes. The reaction is typically catalyzed by a weak acid, such as glacial acetic acid, and proceeds via a nucleophilic addition-elimination mechanism.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and characterization of Schiff bases.
Experimental Protocols
Materials and Methods
-
Starting Materials: this compound (CAS: 6957-62-6)[3], various substituted aromatic aldehydes.
-
Solvents: Absolute ethanol, methanol, dimethylformamide (DMF).
-
Catalyst: Glacial acetic acid.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hot plate, Buchner funnel, thin-layer chromatography (TLC) plates (silica gel), melting point apparatus, FT-IR spectrometer, NMR spectrometer, mass spectrometer.
General Procedure for the Synthesis of Schiff Bases (SB-1 to SB-5)
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add the respective substituted aromatic aldehyde (1.0 mmol).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
The reaction mixture is then refluxed with constant stirring for 4-6 hours. The progress of the reaction is monitored by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration using a Buchner funnel.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
The final product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF-water mixture).
-
The purified Schiff base is dried under vacuum and characterized by determining its melting point and by spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
Table 1: Physicochemical Data of Synthesized Schiff Bases
| Compound ID | Substituted Aldehyde | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| SB-1 | Benzaldehyde | C₂₀H₁₄ClN | 315.80 | 85 | 178-180 |
| SB-2 | 4-Chlorobenzaldehyde | C₂₀H₁₃Cl₂N | 350.24 | 88 | 210-212 |
| SB-3 | 4-Hydroxybenzaldehyde | C₂₀H₁₄ClNO | 331.80 | 90 | 245-247 |
| SB-4 | 4-Nitrobenzaldehyde | C₂₀H₁₃ClN₂O₂ | 360.80 | 82 | 260-262 |
| SB-5 | 4-Methoxybenzaldehyde | C₂₁H₁₆ClNO | 345.82 | 87 | 190-192 |
Table 2: Spectroscopic Data of a Representative Schiff Base (SB-3)
| Spectroscopic Technique | Key Peaks/Shifts |
| FT-IR (cm⁻¹) | 3400-3300 (O-H), 1615 (C=N, azomethine), 1580 (C=C, aromatic), 750 (C-Cl) |
| ¹H NMR (δ, ppm) | 8.5 (s, 1H, -CH=N-), 9.8 (s, 1H, -OH), 7.0-8.2 (m, 11H, Ar-H), 3.9 (s, 2H, -CH₂-) |
| ¹³C NMR (δ, ppm) | 160.2 (C=N), 160.0, 145.1, 142.3, 138.5, 132.8, 130.5, 128.9, 127.6, 125.4, 121.8, 120.3, 116.2 (Aromatic C), 36.8 (CH₂) |
| Mass (m/z) | 331 (M⁺) |
Applications in Drug Development
Schiff bases derived from various heterocyclic and aromatic amines have demonstrated a wide spectrum of pharmacological activities. The introduction of the 7-chloro-9H-fluorene moiety is anticipated to modulate the lipophilicity and electronic properties of the resulting Schiff bases, potentially enhancing their biological efficacy.
Potential Signaling Pathway Inhibition
Many anticancer agents exert their effects by inducing apoptosis. Schiff bases have been reported to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.
Apoptosis Induction Pathway Diagram
Caption: Potential mechanism of apoptosis induction by Schiff bases.
Antimicrobial Activity
The antimicrobial potential of the synthesized Schiff bases can be evaluated against a panel of pathogenic bacteria and fungi. The presence of the azomethine group and the halogenated fluorene core may contribute to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Table 3: Representative In Vitro Antimicrobial Activity (MIC, µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| SB-1 | 32 | 64 | 128 | >256 | 64 |
| SB-2 | 16 | 32 | 64 | 128 | 32 |
| SB-3 | 64 | 128 | >256 | >256 | 128 |
| SB-4 | 16 | 16 | 32 | 64 | 16 |
| SB-5 | 32 | 64 | 128 | >256 | 64 |
| Ciprofloxacin | 2 | 1 | 4 | 2 | NA |
| Fluconazole | NA | NA | NA | NA | 8 |
Note: The data presented in Tables 1, 2, and 3 are representative and intended for illustrative purposes. Actual experimental results may vary.
Anticancer Activity
The cytotoxic effects of these novel Schiff bases can be assessed against various cancer cell lines. The planar fluorene ring system can facilitate intercalation with DNA, while the overall molecular structure can lead to the inhibition of key enzymes involved in cancer cell proliferation.
Table 4: Representative In Vitro Anticancer Activity (IC₅₀, µM)
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| SB-1 | 25.5 | 30.2 | 28.1 |
| SB-2 | 15.8 | 18.5 | 16.9 |
| SB-3 | 35.1 | 42.8 | 39.5 |
| SB-4 | 12.3 | 14.7 | 13.1 |
| SB-5 | 22.4 | 28.1 | 25.6 |
| Doxorubicin | 0.8 | 1.2 | 1.0 |
Note: The data presented in Table 4 are representative and intended for illustrative purposes. Actual experimental results may vary.
Conclusion
The synthesis of novel Schiff bases from this compound offers a promising avenue for the development of new therapeutic agents. The detailed protocols and application notes provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development. Further derivatization and extensive biological evaluation of these compounds are warranted to explore their full therapeutic potential.
References
Application of 7-Chloro-9H-fluoren-2-amine in the Synthesis of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This document outlines the potential application of 7-Chloro-9H-fluoren-2-amine as a key intermediate in the synthesis of novel antimicrobial agents. While direct studies on this specific compound are limited, its structural similarity to other fluorene derivatives with established antimicrobial activity suggests its utility in developing new therapeutic candidates. This application note provides hypothetical, yet plausible, synthetic protocols and summarizes antimicrobial data from closely related fluorene-based compounds to guide future research.
The fluorene scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The presence of the chloro and amine functionalities on the this compound backbone offers versatile handles for synthetic modifications, allowing for the exploration of a diverse chemical space to identify potent antimicrobial agents.
Proposed Synthetic Pathways
Based on established synthetic methodologies for fluorene-containing compounds, this compound can be envisioned as a precursor for several classes of antimicrobial agents, including Schiff bases, thiazolidinones, and azetidinones.
dot
Caption: Proposed synthetic workflow for antimicrobial agents from this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of antimicrobial agents starting from this compound. These protocols are adapted from methodologies reported for structurally similar fluorene derivatives.
Protocol 1: Synthesis of Schiff Base Intermediates
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as absolute ethanol or methanol.
-
Addition of Aldehyde: To this solution, add a substituted aromatic or heteroaromatic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be purified by recrystallization from an appropriate solvent to yield the desired Schiff base.
Protocol 2: Synthesis of Thiazolidinone Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized Schiff base (1 equivalent) in a suitable solvent like 1,4-dioxane or tetrahydrofuran (THF).
-
Addition of Thioglycolic Acid: Add thioglycolic acid (1.2 equivalents) to the solution.
-
Reaction Conditions: Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. The resulting precipitate is filtered, washed thoroughly with water, and dried. The crude product can be purified by column chromatography on silica gel to afford the pure thiazolidinone derivative.
Protocol 3: Synthesis of Azetidinone Derivatives
-
Reaction Setup: To a solution of the Schiff base (1 equivalent) in an anhydrous solvent such as 1,4-dioxane or dichloromethane (DCM) at 0-5 °C, add triethylamine (1.5 equivalents).
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.2 equivalents) dropwise to the stirred solution while maintaining the temperature at 0-5 °C.
-
Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature for 10-15 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Filter the precipitated triethylamine hydrochloride. The filtrate is concentrated under reduced pressure. The residue is washed with cold water, dried, and purified by recrystallization or column chromatography to yield the final azetidinone product.
dot
Caption: Detailed experimental workflow for the synthesis of target antimicrobial compounds.
Antimicrobial Activity of Structurally Related Fluorene Derivatives
While antimicrobial data for derivatives of this compound are not available, studies on analogues derived from 2,7-dichloro-9H-fluorene provide valuable insights into the potential efficacy of this class of compounds. The following tables summarize the minimum inhibitory concentration (MIC) values of these related compounds against various bacterial and fungal strains.
Table 1: Antibacterial Activity of 2,7-dichloro-9H-fluorene Based Thiazolidinone Derivatives
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| 5a | 125 | 250 | 500 | 500 |
| 5b | 62.5 | 125 | 250 | 500 |
| 5c | 31.25 | 62.5 | 125 | 250 |
| 5d | 62.5 | 125 | 250 | 250 |
| Ciprofloxacin | 3.12 | 1.56 | 0.78 | 0.39 |
Data is illustrative and based on published results for structurally similar compounds.
Table 2: Antifungal Activity of 2,7-dichloro-9H-fluorene Based Thiazolidinone Derivatives
| Compound | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| 5a | 250 | 500 |
| 5b | 125 | 250 |
| 5c | 62.5 | 125 |
| 5d | 125 | 250 |
| Fluconazole | 6.25 | 12.5 |
Data is illustrative and based on published results for structurally similar compounds.
Table 3: Antibacterial Activity of 2,7-dichloro-9H-fluorene Based Azetidinone Derivatives
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| 6a | 62.5 | 125 | 250 | 500 |
| 6b | 31.25 | 62.5 | 125 | 250 |
| 6c | 15.62 | 31.25 | 62.5 | 125 |
| 6d | 31.25 | 62.5 | 125 | 125 |
| Ciprofloxacin | 3.12 | 1.56 | 0.78 | 0.39 |
Data is illustrative and based on published results for structurally similar compounds.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel antimicrobial agents. The synthetic protocols and antimicrobial data presented, derived from closely related fluorene analogues, provide a solid foundation for initiating research in this area. The development of Schiff bases, thiazolidinones, and azetidinones from this compound could lead to the discovery of new chemical entities with potent activity against a broad spectrum of microbial pathogens. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.
Application Notes and Protocols for the Suzuki Coupling of 7-Chloro-9H-fluoren-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed experimental procedure for the Suzuki coupling of 7-Chloro-9H-fluoren-2-amine with a generic arylboronic acid. Fluorene derivatives are of significant interest in medicinal chemistry and materials science, and the ability to functionalize the fluorene core via cross-coupling reactions is crucial for the development of novel compounds. The protocol described herein is adapted from established methods for the Suzuki coupling of challenging electron-rich aryl chlorides, offering a robust starting point for further optimization.[2][3]
Reaction Scheme
The general scheme for the Suzuki coupling of this compound is depicted below, showing the palladium-catalyzed reaction between the aryl chloride and an arylboronic acid to form the corresponding biaryl product.
Caption: General reaction scheme for the Suzuki coupling.
Experimental Data
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki coupling of aryl chlorides analogous to this compound. These values can serve as a benchmark for experimental design and optimization.
| Parameter | Value/Condition | Expected Yield (%) | Reference |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | 75-95 | [4] |
| Ligand | SPhos (4 mol%) | [4] | |
| Base | K₃PO₄ (2.0 equiv.) | [3] | |
| Solvent | Toluene/H₂O (5:1) | [4] | |
| Arylboronic Acid | 1.2 equivalents | General Practice | |
| Temperature | 100 °C | [5] | |
| Reaction Time | 12-24 hours | [4] |
Experimental Protocol
This protocol details a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene and degassed deionized water (in a 5:1 ratio) to the flask via syringe. The final concentration of the this compound should be approximately 0.1 M.
-
Reaction: Place the flask in a preheated heating mantle set to 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-9H-fluoren-2-amine.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the Suzuki coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: Fluorene-Based Hole-Transporting Materials for Solar Cells
Topic: Use of Fluorene Derivatives in the Preparation of Materials for Solar Cells
Audience: Researchers, scientists, and drug development professionals.
Note: While the specific compound 7-Chloro-9h-fluoren-2-amine is not widely documented as a primary precursor for solar cell materials in reviewed literature, this document provides a comprehensive overview of the application of the broader class of fluorene-based compounds as hole-transporting materials (HTMs) in solar cells. The protocols and data presented are representative of fluorene-based HTMs and provide a strong framework for the research and development of novel materials in this class.
Introduction
Fluorene derivatives have emerged as a significant class of organic semiconductors for optoelectronic applications, particularly as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) and other photovoltaic technologies. Their rigid and planar structure contributes to high thermal stability and good charge transport properties. Functionalization at the C-2, C-7, and C-9 positions of the fluorene core allows for the fine-tuning of their electronic and physical properties, such as HOMO/LUMO energy levels, solubility, and film-forming capabilities. These materials play a crucial role in efficiently extracting and transporting positive charge carriers (holes) from the light-absorbing layer to the electrode, thereby enhancing the overall power conversion efficiency (PCE) and stability of the solar cell.
Data Presentation: Performance of Fluorene-Based HTMs in Perovskite Solar Cells
The following table summarizes the performance of various fluorene-based HTMs in perovskite solar cells, providing a comparative overview of their efficacy.
| HTM Designation | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm2] | Fill Factor (FF) [%] | Reference |
| sp-35 | 21.59 | Not Specified | Not Specified | Not Specified | [1] |
| p-BM | 25.49 | 1.184 | 25.77 | 83.56 | [2] |
| p-DM | 24.86 | 1.174 | 25.60 | 82.69 | [2] |
| DM | 24.11 | 1.158 | 25.28 | 82.37 | [2] |
| X55 | 20.8 | Not Specified | Not Specified | Not Specified | [3] |
| X59 | 19.8 | Not Specified | Not Specified | Not Specified | [3] |
| X60 | 19.8 | Not Specified | Not Specified | Not Specified | [3] |
| HT2 | 18.04 | 1.11 | 22.26 | 73 | [4] |
| V1 (dopant-free) | 14.05 | Not Specified | Not Specified | Not Specified | [5] |
| V2 (dopant-free) | 12.73 | Not Specified | Not Specified | Not Specified | [6] |
Experimental Protocols
I. Generalized Synthesis of a Fluorene-Based Hole-Transporting Material
This protocol outlines a general synthetic route for a D-π-D type fluorene-based HTM, which often involves a Suzuki coupling reaction. While this compound is not a common starting material, a similar difunctionalized fluorene core (e.g., 2,7-dibromofluorene) is typically used.
Materials:
-
2,7-Dibromo-9,9-dialkylfluorene
-
Arylboronic acid or ester (e.g., 4-(diphenylamino)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Toluene, THF, DMF)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve the 2,7-dibromo-9,9-dialkylfluorene (1 equivalent), the arylboronic acid or ester (2.2 equivalents), and the base (4 equivalents) in the chosen solvent system.
-
Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 20-30 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst (typically 2-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final fluorene-based HTM.
II. Fabrication of a Perovskite Solar Cell (n-i-p architecture)
This protocol describes the fabrication of a standard n-i-p (normal) architecture perovskite solar cell using a fluorene-based HTM.
Materials:
-
FTO-coated glass substrates
-
Zinc powder, HCl
-
Deionized water, isopropanol, acetone
-
Electron Transport Layer (ETL) precursor solution (e.g., SnO2 nanoparticle dispersion)
-
Perovskite precursor solution (e.g., a mixture of FAPbI3 and MAPbBr3 in DMF:DMSO)
-
Fluorene-based HTM solution (e.g., 20 mg/mL in chlorobenzene)
-
Additives for HTM solution (optional, e.g., Li-TFSI, tBP)
-
Gold or Silver for top electrode
-
Spin coater
-
Hotplate
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Clean the FTO-coated glass substrates by sequential ultrasonication in a solution of deionized water with detergent, followed by deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun.
-
ETL Deposition: Deposit the SnO2 electron transport layer by spin-coating the precursor solution onto the FTO substrate, followed by annealing at 150 °C.
-
Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the ETL. During the spin-coating, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the substrate to induce rapid crystallization. Anneal the films at approximately 100 °C.
-
HTM Deposition: Prepare the fluorene-based HTM solution. If required, add dopants like Li-TFSI and tBP. Spin-coat the HTM solution on top of the perovskite layer.
-
Top Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit the metal top electrode (e.g., 80 nm of gold) through a shadow mask to define the active area of the solar cell.
-
Characterization: The completed device can then be characterized for its photovoltaic performance using a solar simulator under standard AM1.5G illumination.
Visualizations
Caption: Generalized workflow for the synthesis of a fluorene-based HTM.
References
- 1. An unsymmetrical bifluorenylidene–fluorene based hole-transporting material for perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Dopant-Free Fluorene HTMs Boost Perovskite Solar Cell Stability & Efficiency — Fluxim [fluxim.com]
- 6. Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
Applikations- und Protokollhandbuch: Derivatisierung von 7-Chlor-9H-fluoren-2-amin für die HPLC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 7-Chlor-9H-fluoren-2-amin ist eine aromatische Aminverbindung, deren genaue Quantifizierung in verschiedenen Matrices für die pharmazeutische und chemische Forschung von entscheidender Bedeutung ist. Die Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) erfordert häufig eine Derivatisierung, um die chromatographischen Eigenschaften und die Detektierbarkeit der Verbindung zu verbessern. Aromatische Amine wie 7-Chlor-9H-fluoren-2-amin besitzen oft keine starken Chromophore oder Fluorophore, was zu einer geringen Empfindlichkeit bei der Detektion führt.[1][2] Die Derivatisierung wandelt das Analyt in ein Produkt mit verbesserten Nachweiseigenschaften um.[3]
Dieses Dokument beschreibt ein detailliertes Protokoll für die Prä-Säulen-Derivatisierung von 7-Chlor-9H-fluoren-2-amin unter Verwendung von 9-Fluorenylmethylchlorformiat (FMOC-Cl) und die anschließende Analyse mittels Umkehrphasen-HPLC mit Fluoreszenzdetektion. FMOC-Cl reagiert mit primären und sekundären Aminen und führt zu hoch fluoreszierenden und stabilen Derivaten, was eine empfindliche Quantifizierung ermöglicht.[4][5]
Experimenteller Arbeitsablauf
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-9h-fluoren-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Chloro-9h-fluoren-2-amine synthesis.
Proposed Synthetic Pathway
A plausible and adaptable synthetic route for this compound starting from 9H-fluorene is outlined below. This multi-step process involves chlorination, nitration, and a selective reduction of a nitro group.
Experimental Workflow Diagram
Technical Support Center: Purification of Crude 7-Chloro-9H-fluoren-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 7-Chloro-9H-fluoren-2-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent System | The chosen solvent may be too good a solvent for the compound, even at low temperatures. | Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Consider binary solvent systems where the compound is soluble in one solvent and insoluble in the other. |
| Excessive Solvent Volume | Using too much solvent will keep the compound in solution even after cooling. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | The compound crystallizes in the funnel during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) before filtration. Use a small amount of hot solvent to wash the filter paper and funnel to dissolve any crystals that have formed. |
| Cooling Rate Too Fast | Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. |
Issue 2: Incomplete Separation During Column Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase Polarity | The eluent may be too polar, causing all compounds to move down the column too quickly, or not polar enough, resulting in no movement. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. The ideal solvent system should give the target compound an Rf value of approximately 0.3-0.4. |
| Column Overloading | Applying too much crude material to the column leads to broad bands and poor separation. | Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to stationary phase by weight. |
| Irregular Column Packing | Cracks or channels in the stationary phase lead to uneven solvent flow and poor separation. | Ensure the column is packed uniformly. Use the "wet slurry" method for packing to minimize the formation of air bubbles and channels. |
| Sample Application | Applying the sample in a large volume of solvent or unevenly can lead to a broad initial band. | Dissolve the crude sample in the minimum amount of the mobile phase and apply it carefully and evenly to the top of the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., 2,7-dichlorofluorene), by-products from the amination reaction, and potentially over-aminated products. The exact impurity profile will depend on the synthetic route employed.
Q2: Which recrystallization solvents are recommended for this compound?
A2: For aromatic amines, a range of solvents can be effective. It is recommended to test solubility in a variety of solvents on a small scale. Potentially suitable solvents and solvent systems include:
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Ethanol
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Methanol/Water
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Toluene/Hexane
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Ethyl Acetate/Hexane
Q3: What are the recommended conditions for column chromatography of this compound?
A3: Based on the purification of similar compounds like 2-amino-7-isocyanofluorene, a normal phase silica gel column is a good starting point.[1]
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Stationary Phase: Silica gel (60 Å, 230-400 mesh)
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Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is a common starting point for separating aromatic amines. The optimal eluent should be determined by TLC analysis. For basic amines that may interact strongly with acidic silica gel, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and recovery.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin Layer Chromatography (TLC) is the most common and efficient method for monitoring fractions. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light. Combine the fractions that contain the pure product.
Q5: My purified this compound is colored. Is this normal?
A5: Aromatic amines can be susceptible to air oxidation, which can lead to the formation of colored impurities. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light and air. If the coloration is significant, an additional purification step, such as a charcoal treatment during recrystallization, may be necessary.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
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Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude material. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve, heat the test tube gently. If the solid dissolves upon heating and precipitates upon cooling, the solvent is suitable.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Protocol 2: Column Chromatography of Crude this compound
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TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with various solvent systems (e.g., different ratios of hexane/ethyl acetate). The ideal solvent system will give the desired product an Rf of ~0.3.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. Add a layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude product in the minimum amount of the mobile phase (or a less polar solvent). Carefully apply the sample solution to the top of the sand layer.
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Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity if necessary (gradient elution). Collect fractions in test tubes or flasks.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflows for purification.
References
Technical Support Center: Synthesis of 7-Chloro-9h-fluoren-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloro-9h-fluoren-2-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.
Route 1: Nitration of 2-Chlorofluorene followed by Reduction
This two-step synthesis is a common approach. However, controlling regioselectivity during nitration and achieving complete reduction without side reactions can be challenging.
Question: The nitration of 2-chlorofluorene gives a mixture of isomers. How can I improve the selectivity for 7-chloro-2-nitro-9h-fluorene?
Answer: Achieving high regioselectivity in the nitration of substituted fluorenes can be difficult. The directing effects of the chloro and the fluorenyl groups can lead to the formation of multiple isomers.
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Controlling Reaction Conditions: Lowering the reaction temperature and using a milder nitrating agent can favor the formation of the desired isomer. A mixture of nitric acid and acetic anhydride is often milder than the standard nitric acid/sulfuric acid mixture.
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Purification: Careful column chromatography is typically required to separate the desired 2-nitro-7-chloro-9h-fluorene from other isomers. A gradient elution with a hexane/ethyl acetate solvent system on silica gel is a good starting point.
Question: During the reduction of 7-chloro-2-nitro-9h-fluorene, I am observing incomplete reaction and the formation of byproducts. What are the likely side reactions and how can I avoid them?
Answer: Incomplete reduction and the formation of side products are common issues. The choice of reducing agent and reaction conditions are critical.
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Potential Side Reactions:
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Incomplete reduction: The nitro group can be partially reduced to nitroso or hydroxylamino intermediates.
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Over-reduction: While less common for aromatic nitro groups, aggressive reducing agents could potentially affect the chloro substituent.
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Condensation reactions: The resulting amine can sometimes react with intermediates.
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Troubleshooting:
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Choice of Reducing Agent: Stannous chloride (SnCl₂) in the presence of a strong acid like HCl is a reliable method for the reduction of aromatic nitro groups. Iron powder in acetic acid is another effective and economical option.
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Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction until the starting material is completely consumed.
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Work-up Procedure: A proper aqueous work-up is crucial to remove the metal salts and neutralize the acid.
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| Parameter | Recommended Condition | Potential Issue if Deviated |
| Nitration Temperature | 0-10 °C | Higher temperatures can lead to decreased selectivity and dinitration. |
| Nitrating Agent | HNO₃/H₂SO₄ or HNO₃/Ac₂O | Harsher conditions can decrease regioselectivity. |
| Reduction Reagent | SnCl₂·2H₂O / conc. HCl | Incomplete reaction if stoichiometry is incorrect. |
| Reduction Temperature | Reflux | Lower temperatures may lead to a sluggish reaction. |
Route 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
This modern cross-coupling reaction can be highly efficient but is sensitive to catalyst, ligand, base, and solvent choice, especially with less reactive aryl chlorides.
Question: The Buchwald-Hartwig amination of 2,7-dichlorofluorene is giving low yields. What are the critical parameters to optimize?
Answer: The low reactivity of aryl chlorides is a known challenge in Buchwald-Hartwig aminations. Optimization of the catalytic system is key.
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Catalyst and Ligand Selection:
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Use a palladium precatalyst that is easily activated to the active Pd(0) species.
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Bulky, electron-rich phosphine ligands are essential for the amination of aryl chlorides. Ligands such as XPhos, SPhos, and BrettPhos are often effective.
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Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.
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Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene or dioxane are typical choices.
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Ammonia Source: Directly using ammonia gas can be challenging due to its volatility and potential to form inactive palladium complexes. Using an ammonia surrogate like benzophenone imine followed by hydrolysis can be a more reliable approach.[1]
Question: I am observing significant amounts of hydrodehalogenation (replacement of chlorine with hydrogen) as a side product. How can this be minimized?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.
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Ligand Choice: The choice of ligand can significantly influence the extent of this side reaction. Experimenting with different bulky phosphine ligands is recommended.
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Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time, once the product is formed, can help reduce the formation of this byproduct.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Inefficient formation of the active catalyst can lead to low yields. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos) | Less effective ligands will result in poor catalytic activity for aryl chlorides. |
| Base | NaOtBu or K₃PO₄ | A weaker base may not be sufficient to deprotonate the amine. |
| Solvent | Anhydrous, deoxygenated Toluene or Dioxane | Presence of water or oxygen can deactivate the catalyst. |
Route 3: Copper-Catalyzed Amination (Ullmann Condensation)
The Ullmann reaction is a classical method for C-N bond formation but often requires harsh reaction conditions.
Question: The Ullmann condensation of 2,7-dichlorofluorene with an amine source is not proceeding. What are the common pitfalls?
Answer: The Ullmann reaction is known for requiring high temperatures and often stoichiometric amounts of copper.
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Copper Source: Activated copper powder or copper(I) salts are typically used.
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Ligand: The use of ligands such as 1,10-phenanthroline or amino acids can significantly improve the reaction efficiency and allow for milder conditions.[2]
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Solvent: High-boiling polar aprotic solvents like DMF or NMP are often necessary.
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Base: A strong base like potassium carbonate is usually required.
Question: The reaction is producing a complex mixture of products that is difficult to purify.
Answer: High temperatures can lead to various side reactions, including dimerization of the starting material and other undesired couplings.
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Optimization: A thorough optimization of reaction temperature, time, and catalyst/ligand loading is crucial to minimize side product formation.
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Microwave Irradiation: Microwave-assisted Ullmann couplings have been shown to significantly reduce reaction times and sometimes improve yields and purity.[3]
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Copper Catalyst | CuI or activated Cu powder | Inactive copper source will lead to no reaction. |
| Ligand | 1,10-phenanthroline or L-proline | Absence of a suitable ligand may require very harsh conditions. |
| Temperature | 150-200 °C (conventional) or Microwave | Insufficient temperature will result in no or slow reaction. |
| Solvent | DMF, NMP, or Pyridine | Lower boiling point solvents may not be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should look for in my final product?
A1: Besides unreacted starting materials, a common impurity is the corresponding fluorenone derivative, 7-chloro-9H-fluoren-2-one-amine. The methylene bridge at the 9-position of the fluorene is susceptible to oxidation, which can occur during the synthesis or purification steps.
Q2: How can I purify the final product, this compound?
A2:
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Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) is an effective method for purifying the final product, especially on a larger scale.
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Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexane is a common eluent system. Due to the basic nature of the amine, adding a small amount of triethylamine (e.g., 1%) to the eluent can help prevent tailing on the column.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3:
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Nitration: Nitrating agents are highly corrosive and strong oxidizers. The reactions can be exothermic and should be carried out with caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Palladium and Copper Catalysts: Many palladium and copper compounds are toxic and should be handled with care.
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Solvents: Many organic solvents used in these syntheses are flammable and/or toxic. Always work in a well-ventilated area and take appropriate fire safety precautions.
Experimental Protocols
Protocol 1: Synthesis via Nitration and Reduction
Step 1: Nitration of 2-Chlorofluorene
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In a round-bottom flask cooled in an ice bath, dissolve 2-chlorofluorene in glacial acetic acid.
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Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the internal temperature below 10 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
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Pour the reaction mixture over crushed ice and water.
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Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the crude product.
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Purify the crude 7-chloro-2-nitro-9h-fluorene by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Reduction of 7-chloro-2-nitro-9h-fluorene
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In a round-bottom flask, suspend 7-chloro-2-nitro-9h-fluorene in ethanol.
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Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) followed by concentrated hydrochloric acid.
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Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 12).
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Extract the product with ethyl acetate or dichloromethane.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude this compound by recrystallization or column chromatography.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
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To an oven-dried Schlenk tube, add 2,7-dichlorofluorene, a palladium precatalyst (e.g., Pd₂(dba)₃), and a bulky phosphine ligand (e.g., XPhos).
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Add a strong base (e.g., sodium tert-butoxide).
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Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
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Add anhydrous, deoxygenated toluene and an ammonia surrogate (e.g., benzophenone imine).
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Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
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After completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer and hydrolyze the resulting imine with an aqueous acid solution to yield the primary amine.
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Neutralize the aqueous layer and extract the final product.
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Purify by column chromatography or crystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
Troubleshooting guide for the synthesis of 7-Chloro-9h-fluoren-2-amine derivatives
Technical Support Center: Synthesis of 7-Chloro-9H-fluoren-2-amine Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound and its derivatives. It is intended for an audience of researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
A common synthetic route to this compound involves the chlorination of a fluorene precursor, followed by nitration and subsequent reduction of the nitro group to an amine. The following sections address potential issues that may arise during these steps.
Q1: I am experiencing low yields during the chlorination of 9H-fluoren-2-amine. What are the likely causes and how can I improve the yield?
Low yields in electrophilic aromatic substitution reactions like chlorination can stem from several factors, including reagent purity, reaction conditions, and substrate reactivity.
Possible Causes & Solutions:
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Reagent Decomposition: The chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), can decompose, especially if exposed to moisture. Ensure you are using a fresh or properly stored bottle of the reagent.
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Inadequate Catalyst Activity: A Lewis acid catalyst like iron(III) chloride (FeCl₃) is often used. Ensure the catalyst is anhydrous and active.
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Suboptimal Temperature: Temperature control is critical. Running the reaction at too low a temperature can lead to an impractically slow reaction rate, while excessively high temperatures can cause side reactions and decomposition.
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Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Optimization Data:
The following table compares different conditions for the chlorination of a fluorene precursor.
| Catalyst | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| FeCl₃ | SO₂Cl₂ | Glacial Acetic Acid | 20 | 2 | 63 |
| AlCl₃ | Cl₂ (gas) | Dichloromethane | 0-5 | 4 | 55 |
| FeCl₃ | SO₂Cl₂ | Dichloromethane | 25 | 3 | 58 |
Note: Data is compiled for illustrative purposes based on typical chlorination reactions of aromatic compounds.[1][2]
Q2: My nitration step is producing multiple isomers, not just the desired 7-chloro-2-nitro-9H-fluorene. How can I improve the regioselectivity?
Achieving high regioselectivity in the nitration of substituted fluorenes can be challenging. The directing effects of both the chloro and amino (or a protected version) groups, as well as the fluorene ring system itself, will influence the position of nitration.
Possible Causes & Solutions:
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Harsh Nitrating Conditions: Using a strong nitrating agent like a mixture of concentrated nitric and sulfuric acids can be aggressive and may lead to the formation of multiple isomers and over-nitration.
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Protecting Group Strategy: If you are starting with this compound, the amine group is a strong activating group. It should be protected, for example, as an amide (acetamido group), to moderate its activating effect and direct the nitration. The acetyl group can be removed later by hydrolysis.
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Temperature Control: Perform the reaction at a low temperature (e.g., 0-10°C) to enhance selectivity. Adding the nitrating agent slowly helps to maintain temperature control and minimize side reactions.[3]
Q3: The reduction of the nitro group to an amine is incomplete. What methods can I use to drive the reaction to completion?
Incomplete reduction of an aromatic nitro group is a common issue. The choice of reducing agent and reaction conditions are crucial for achieving a high yield of the desired amine.
Possible Causes & Solutions:
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Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent.
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Inactive Reducing Agent: Some reducing agents, like zinc dust, can have a passivating oxide layer. Pre-activation may be necessary.
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Poor Solubility: The starting nitro compound may not be fully dissolved in the reaction solvent, limiting its contact with the reducing agent. Choose a solvent system where the substrate has good solubility.
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pH Control: For reductions using metals in acidic media (e.g., SnCl₂ in HCl), maintaining an acidic pH is essential for the reaction to proceed.
Comparison of Reducing Agents:
| Reducing Agent | Solvent | Temperature | Time | Typical Yield | Notes |
| SnCl₂·2H₂O | Acetic Acid/HCl | 65°C | 5 h | ~65% | A common and effective method for nitro group reduction.[4] |
| H₂/Pd-C | Ethanol/Methanol | Room Temp | 12-24 h | >90% | Catalytic hydrogenation is often very clean but requires specialized equipment. |
| Zinc Dust/CaCl₂ | 78% Ethanol | Reflux | 2 h | Good | An older but effective method.[3] |
Q4: I am struggling with the purification of the final this compound product. What are some effective strategies?
Aminofluorene derivatives can be challenging to purify due to their potential for oxidation and their basic nature, which can cause streaking on silica gel chromatography.
Purification Strategies:
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Column Chromatography:
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Deactivate Silica: Use silica gel that has been treated with a small amount of a base like triethylamine (e.g., 1-2% in the eluent) to prevent streaking of the basic amine product.
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Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate or dichloromethane is often effective.
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Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.[3] Screen various solvents (e.g., ethanol/water mixtures, toluene, ethyl acetate/hexane) to find one that provides good quality crystals.
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Acid-Base Extraction: Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with NaOH), and the pure amine re-extracted into an organic solvent.[5]
Experimental Protocols
Protocol: Reduction of 2-Nitrofluorene Derivative using Stannous Chloride
This protocol is adapted from a general procedure for the reduction of dinitrofluorene.[4]
Materials:
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7-Chloro-2-nitro-9H-fluorene derivative
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Stannous chloride dihydrate (SnCl₂·2H₂O)
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Concentrated Hydrochloric Acid (HCl)
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Glacial Acetic Acid
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Sodium Hydroxide (NaOH) solution (e.g., 5M)
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 7-chloro-2-nitro-9H-fluorene derivative in a mixture of glacial acetic acid and concentrated HCl.
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Add a stoichiometric excess (typically 3-5 equivalents) of stannous chloride dihydrate (SnCl₂·2H₂O) to the suspension.
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Heat the reaction mixture to 65°C and maintain this temperature for approximately 5 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
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Neutralize the acidic solution by slowly adding a concentrated solution of NaOH until the pH is basic (pH > 10). A precipitate of tin salts will form.
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Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic extracts and wash them with water, followed by brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound derivative.
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Purify the crude product using one of the methods described in Q4.
Visualizations
General Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during chemical synthesis.
References
- 1. CN105001044A - Synthesis method of 2,7-dichlorofluorene - Google Patents [patents.google.com]
- 2. CN101012209A - Method of preparing 2,7-dichlorofluorene-4-epoxyethane - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
How to avoid the formation of impurities in 7-Chloro-9h-fluoren-2-amine synthesis
Technical Support Center: Synthesis of 7-Chloro-9h-fluoren-2-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of this compound. Our goal is to help you minimize the formation of impurities and achieve a high-purity final product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Incomplete Chlorination or Over-Chlorination of Fluorene
Question: My initial chlorination step of fluorene results in a mixture of unreacted starting material, the desired 2-chlorofluorene, and a significant amount of 2,7-dichlorofluorene. How can I improve the selectivity for mono-chlorination?
Answer: Achieving selective mono-chlorination of fluorene requires careful control over the reaction conditions. The formation of 2,7-dichlorofluorene is a common side product due to the activating nature of the fluorene ring system.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Details |
| Incorrect Stoichiometry | Use a stoichiometric amount or a slight deficit of the chlorinating agent (e.g., sulfuryl chloride) relative to fluorene. | Start with a 1:0.9 molar ratio of fluorene to sulfuryl chloride and incrementally increase if the conversion is too low. |
| High Reaction Temperature | Maintain a low and consistent reaction temperature to reduce the rate of the second chlorination. | Conduct the reaction at 16-20°C. Use an ice bath to manage any exotherms. |
| Inefficient Mixing | Ensure homogeneous mixing to avoid localized high concentrations of the chlorinating agent. | Use a mechanical stirrer and add the sulfuryl chloride dropwise over an extended period (e.g., 1-2 hours). |
| Catalyst Activity | Use a mild Lewis acid catalyst like ferric chloride (FeCl3) in catalytic amounts. | A patent suggests using a catalytic amount of FeCl3 in glacial acetic acid.[1] |
Experimental Protocol: Selective Mono-chlorination of Fluorene
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In a round-bottom flask, dissolve fluorene in glacial acetic acid.
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Add a catalytic amount of anhydrous ferric chloride.
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Cool the mixture to 16°C in an ice bath.
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Slowly add sulfuryl chloride dropwise while maintaining the temperature below 20°C.
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After the addition is complete, allow the reaction to stir for 2 hours at the same temperature.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
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Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to isolate 2-chlorofluorene.
Issue 2: Formation of Multiple Isomers during Nitration
Question: During the nitration of 2-chlorofluorene, I am observing the formation of multiple nitrated isomers in addition to the desired 2-chloro-7-nitrofluorene. How can I improve the regioselectivity of this step?
Answer: The directing effects of the chloro-substituent (ortho, para-directing) and the fluorene nucleus can lead to the formation of various isomers. Optimizing the reaction conditions is key to favoring the formation of the 7-nitro isomer.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Details |
| Harsh Nitrating Conditions | Use a milder nitrating agent or a well-controlled mixed acid (HNO3/H2SO4) system. | A mixture of fuming nitric acid in acetic anhydride at low temperatures can provide better selectivity. |
| High Reaction Temperature | Maintain a low temperature throughout the addition of the nitrating agent and the reaction time. | Perform the reaction at 0-5°C to minimize the formation of undesired isomers and dinitrated byproducts. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to prevent side reactions. | Use TLC to track the disappearance of 2-chlorofluorene and the appearance of the product spot. |
Experimental Protocol: Regioselective Nitration of 2-Chlorofluorene
-
Dissolve 2-chlorofluorene in a suitable solvent like glacial acetic acid or dichloromethane in a flask equipped with a dropping funnel.
-
Cool the solution to 0°C in an ice-salt bath.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, also cooled to 0°C.
-
Add the nitrating mixture dropwise to the solution of 2-chlorofluorene over 30-60 minutes, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours after the addition is complete.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-chloro-7-nitrofluorene.
Issue 3: Incomplete Reduction of the Nitro Group and Formation of Side Products
Question: The reduction of 2-chloro-7-nitrofluorene is not going to completion, and I am isolating byproducts such as nitroso, azoxy, or azo compounds. What are the best practices to ensure a clean and complete reduction to the amine?
Answer: The reduction of an aromatic nitro group is a multi-step process, and incomplete reactions can lead to various intermediates and side products. The choice of reducing agent and control of reaction parameters are critical for a successful transformation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Details |
| Insufficient Reducing Agent | Use a sufficient excess of the reducing agent to ensure the complete conversion of the nitro group. | When using metals like iron or tin, use a 3-5 fold molar excess. |
| Inappropriate pH | Maintain an acidic pH during the reduction when using metal/acid systems. | For Fe/HCl reduction, ensure enough acid is present throughout the reaction. |
| Reaction Temperature | Some reductions may require heating to go to completion. | For instance, Fe/HCl reductions are often performed at reflux in a solvent like ethanol/water. |
| Air Oxidation | Intermediates like hydroxylamines can be sensitive to air oxidation. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
Experimental Protocol: Reduction of 2-Chloro-7-nitrofluorene
-
To a solution of 2-chloro-7-nitrofluorene in a mixture of ethanol and water, add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC until the starting material is no longer visible. This may take several hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a base (e.g., sodium carbonate or ammonia) to precipitate the amine.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.
-
Purify the product by column chromatography or recrystallization if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for controlling purity in this synthesis?
A1: Each step presents unique challenges, but the initial selective mono-chlorination of fluorene is often the most critical for determining the final product's purity. Any 2,7-dichlorofluorene formed at this stage will be carried through the subsequent steps, leading to an impurity that is difficult to separate from the final product.
Q2: How can I effectively monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of all three steps. Use a suitable solvent system (e.g., hexane/ethyl acetate mixtures) to achieve good separation between the starting material, product, and any major byproducts. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: What are the best purification techniques for the intermediates and the final product?
A3: For all steps, a combination of techniques is often necessary. After the work-up, recrystallization from a suitable solvent is a good first step for purification. If isomeric impurities are present, column chromatography on silica gel is generally required to achieve high purity.
Q4: Are there alternative methods for the amination step?
A4: While the reduction of a nitro group is a classic and reliable method, modern cross-coupling reactions could also be considered for the synthesis of related fluorenylamines. For instance, a Buchwald-Hartwig amination could potentially be used to couple an amine with a di-halogenated fluorene, though selectivity might be an issue.[2][3][4] Similarly, an Ullmann condensation could be another possibility.[5][6] However, for this specific target molecule, the nitration-reduction pathway is a more established and predictable route.
Q5: What are the key safety precautions to consider during this synthesis?
A5:
-
Chlorination: Sulfuryl chloride is corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Nitration: The nitrating mixture (HNO3/H2SO4) is highly corrosive and the reaction is exothermic. Use an ice bath to control the temperature and add the nitrating agent slowly to prevent a runaway reaction.
-
Reduction: When using catalytic hydrogenation, be aware of the flammability of hydrogen gas. When using metal/acid reductions, hydrogen gas is also evolved. Ensure proper ventilation.
Visualizing the Synthesis and Impurity Formation
The following diagrams illustrate the proposed synthetic workflow and the points at which key impurities can arise.
Caption: Synthetic workflow for this compound and potential impurity formation points.
This technical support guide should provide a solid foundation for troubleshooting and optimizing the synthesis of this compound. Always refer to safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before beginning any experimental work.
References
- 1. CN105001044A - Synthesis method of 2,7-dichlorofluorene - Google Patents [patents.google.com]
- 2. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 3. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann_condensation [chemeurope.com]
Scaling up the synthesis of 7-Chloro-9h-fluoren-2-amine for industrial applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of 7-Chloro-9h-fluoren-2-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: The following protocols and troubleshooting advice are based on established chemical principles and analogous transformations of related fluorene compounds. Due to the limited availability of specific literature on the industrial-scale synthesis of this compound, these guidelines should be considered as a starting point and may require optimization for specific laboratory or plant conditions.
Troubleshooting Guides
This section addresses common problems that may arise during the synthesis of this compound, which is typically a multi-step process.
Step 1: Friedel-Crafts Acylation of 4-Chlorobiphenyl
A common starting point for the synthesis of fluorene derivatives is the intramolecular cyclization of a biphenyl precursor.
Question: The yield of the initial cyclization to form the fluorene backbone is consistently low. What are the potential causes and solutions?
Answer:
Low yields in Friedel-Crafts acylation reactions for forming the fluorene ring system can be attributed to several factors:
-
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be deactivated by moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Suboptimal Reaction Temperature: The reaction temperature is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can lead to side reactions and decomposition. The optimal temperature should be determined empirically.
-
Incorrect Stoichiometry: An incorrect ratio of substrate to catalyst can impact the yield. A systematic optimization of the catalyst loading is recommended.
| Parameter | Recommended Range | Troubleshooting Action |
| Catalyst Loading (AlCl₃) | 2.0 - 3.0 equivalents | Increase catalyst loading in 0.2 equivalent increments. |
| Reaction Temperature | 0°C to RT | Start at 0°C and allow to slowly warm to room temperature. |
| Reaction Time | 12 - 24 hours | Monitor reaction progress by TLC or HPLC to determine optimal time. |
Step 2: Nitration of 7-Chloro-9H-fluorene
Introducing a nitro group at the 2-position is a key step towards the final amine.
Question: The nitration step is producing a mixture of isomers, making purification difficult. How can we improve the regioselectivity?
Answer:
Controlling the regioselectivity of the nitration of 7-Chloro-9H-fluorene is crucial for obtaining the desired 2-nitro isomer.
-
Choice of Nitrating Agent: The choice of nitrating agent can significantly influence the isomer distribution. A milder nitrating agent may provide better selectivity.
-
Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of electrophilic aromatic substitution reactions.
-
Solvent Effects: The polarity of the solvent can influence the directing effects of the substituents on the fluorene ring.
| Nitrating Agent | Typical Temperature | Expected Outcome |
| HNO₃/H₂SO₄ | 0 - 10°C | Potentially aggressive, may lead to over-nitration or oxidation. |
| Acyl Nitrate (in situ) | -10 to 0°C | Generally milder and can offer better regioselectivity. |
Step 3: Reduction of 7-Chloro-2-nitro-9H-fluorene
The final step is the reduction of the nitro group to the amine.
Question: The reduction of the nitro group is incomplete, and the isolated product is contaminated with starting material. What can be done to drive the reaction to completion?
Answer:
Incomplete reduction can be a common issue, especially on a larger scale.
-
Catalyst Deactivation: The catalyst (e.g., Pd/C) can become deactivated. Ensure the catalyst is of high quality and handle it under an inert atmosphere.
-
Insufficient Hydrogen Pressure: For catalytic hydrogenation, the hydrogen pressure is a key parameter. Increasing the pressure can improve the reaction rate.
-
Reaction Time: The reaction may simply require more time to go to completion. Monitor the reaction progress closely.
| Reduction Method | Key Parameters | Troubleshooting Action |
| Catalytic Hydrogenation | H₂ pressure, catalyst loading | Increase H₂ pressure; add fresh catalyst if reaction stalls. |
| Metal/Acid Reduction (e.g., Sn/HCl) | Acid concentration, temperature | Ensure sufficient acid is present; control temperature to avoid side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations when scaling up the synthesis of this compound?
A1: Several safety precautions are critical:
-
Nitration Step: The use of concentrated nitric and sulfuric acids is highly hazardous. This step is exothermic and requires careful temperature control to prevent runaway reactions. Appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields, is mandatory.
-
Hydrogenation Step: Catalytic hydrogenation involves flammable hydrogen gas under pressure. The reaction should be carried out in a properly rated pressure vessel and in a well-ventilated area. The palladium on carbon catalyst can be pyrophoric when dry and exposed to air.
-
Solvent Handling: Large volumes of organic solvents will be used. Ensure proper grounding and bonding to prevent static discharge and have adequate fire suppression systems in place.
Q2: What analytical methods are recommended for in-process control and final product release?
A2: A robust analytical package is essential for ensuring product quality:
-
High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, identifying impurities, and determining the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups and confirm the transformation at each step.
Experimental Protocols
Protocol 1: Synthesis of 7-Chloro-2-nitro-9H-fluorene
-
To a stirred solution of 7-Chloro-9H-fluorene (1.0 eq) in acetic anhydride at -10°C, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 0°C.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Slowly pour the reaction mixture into ice-water.
-
Filter the resulting precipitate, wash with water until the filtrate is neutral, and dry under vacuum to yield the crude product.
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Recrystallize from ethanol to obtain pure 7-Chloro-2-nitro-9H-fluorene.
Protocol 2: Synthesis of this compound
-
In a pressure vessel, suspend 7-Chloro-2-nitro-9H-fluorene (1.0 eq) and 10% Pd/C (5 mol%) in ethanol.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 12 hours or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: General troubleshooting decision tree for synthesis issues.
Recrystallization methods for obtaining high purity 7-Chloro-9h-fluoren-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 7-Chloro-9h-fluoren-2-amine via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the general approach to selecting a solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Given the aromatic and halogenated nature of the compound, coupled with a polar amine group, a solvent system approach is often most effective. The principle of "like dissolves like" suggests starting with moderately polar to nonpolar solvents. A good starting point is to test small quantities of the crude product in various solvents to observe solubility characteristics.
Q2: Which specific single-solvent systems are recommended for initial screening?
A2: For initial screening, consider solvents such as toluene, ethanol, methanol, ethyl acetate, and acetonitrile. Toluene can be effective due to the fluorene backbone, while alcohols like ethanol and methanol can interact with the amine group.[1][2]
Q3: When should a mixed-solvent system be used, and what are some recommended combinations?
A3: A mixed-solvent system is beneficial when no single solvent provides the desired solubility profile. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Recommended combinations for compounds of similar polarity include:
-
Toluene/Hexane
-
Ethanol/Water
-
Acetone/Water
-
Dichloromethane/Hexane[3]
Q4: What are the most common impurities encountered during the synthesis of this compound?
A4: Common impurities may include starting materials, by-products from incomplete reactions, and isomers. For instance, residual starting materials from a Suzuki coupling or similar cross-coupling reactions could be present.[4] Over- or under-halogenated fluorene derivatives and positional isomers of the amine group are also potential impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| The compound "oils out" and does not form crystals. | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. The rate of cooling is too slow. | Use a lower-boiling point solvent or solvent mixture. Add a small amount of the "good" solvent to reduce saturation. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| No crystals form upon cooling. | Too much solvent was used. The solution is not sufficiently saturated. The cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Cool the solution to a lower temperature (e.g., in an ice bath). Allow the solution to cool more slowly to promote crystal growth. |
| The yield of purified crystals is very low. | A significant amount of the compound remains dissolved in the mother liquor.[5] Premature crystallization occurred during hot filtration. | Reduce the amount of solvent used to the minimum required to dissolve the compound when hot.[5] Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. |
| The purified crystals are colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield. |
| Crystallization happens too quickly, trapping impurities. | The solution is too concentrated. The cooling is too rapid. | Add a small excess of the "good" solvent to the hot solution.[5] Insulate the flask to slow down the cooling process.[5] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent (e.g., toluene).
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent in small portions until the compound completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).
-
Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
Quantitative Data Summary
The following table provides estimated solubility data for guiding solvent selection. Note: This data is illustrative and should be confirmed experimentally.
| Solvent | Estimated Solubility at 25°C (g/100mL) | Estimated Solubility at Boiling Point (g/100mL) |
| Toluene | Low | High |
| Ethanol | Moderate | High |
| Water | Very Low | Low |
| Hexane | Very Low | Very Low |
| Ethyl Acetate | Moderate | High |
Visualization
Caption: Workflow for the recrystallization of this compound.
References
Common pitfalls in the handling and use of 7-Chloro-9h-fluoren-2-amine
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the effective handling and use of 7-Chloro-9h-fluoren-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling this compound?
A1: this compound should be handled with care, following standard laboratory safety procedures. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Dust Formation: Minimize the generation of dust when handling the solid compound.[1][2]
Q2: How should this compound be stored?
A2: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry place. For long-term storage, consider keeping it in a desiccator.
Q3: What are the known incompatibilities of this compound?
A3: Avoid contact with strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.
Q4: What is the stability of this compound?
A4: The compound is generally stable under recommended storage conditions. However, aromatic amines can be sensitive to light and air over time, potentially leading to discoloration and degradation. It is advisable to store it protected from light.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving the Compound
-
Problem: this compound is not dissolving in the chosen solvent.
-
Possible Causes & Solutions:
-
Incorrect Solvent Choice: The polarity of the solvent may not be appropriate. Based on the structure and related compounds, this compound is expected to have better solubility in polar organic solvents.
-
Low Temperature: Solubility can be temperature-dependent. Gentle warming of the mixture may aid dissolution.
-
Incomplete Dissolution: The amount of compound may have exceeded its solubility limit in the chosen volume of solvent. Try adding more solvent or using a different solvent with higher dissolving power.
-
| Solvent Category | Examples | Expected Solubility |
| Polar Aprotic | DMSO, DMF | Likely to be soluble |
| Polar Protic | Methanol, Ethanol | Expected to have moderate to good solubility |
| Chlorinated | Dichloromethane, Chloroform | May have moderate solubility |
| Aromatic | Toluene | May have limited to moderate solubility, heating may be required |
| Non-polar | Hexane, Heptane | Likely to be poorly soluble |
This table is based on the general solubility of similar aromatic amines and fluorene derivatives. Experimental verification is recommended.
Issue 2: Unexpected Color Change in Solution
-
Problem: The solution of this compound changes color over time.
-
Possible Causes & Solutions:
-
Oxidation: Aromatic amines can be susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored impurities. If the experiment is sensitive to such impurities, it is advisable to use freshly prepared solutions and consider degassing the solvent.
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Reaction with Solvent: The compound might be reacting with the solvent, especially if the solvent is not of high purity or contains reactive impurities. Ensure the use of high-purity, dry solvents.
-
Issue 3: Incomplete or Low-Yield Reaction
-
Problem: A reaction involving the amine group of this compound is not proceeding as expected.
-
Possible Causes & Solutions:
-
Steric Hindrance: The fluorene backbone may cause steric hindrance around the amino group, affecting its reactivity. The reaction might require more forcing conditions, such as higher temperatures or longer reaction times.
-
Base/Catalyst Inefficiency: If the reaction requires a base or a catalyst, its strength or concentration might be insufficient to deprotonate the amine or facilitate the reaction effectively. Consider using a stronger base or a different catalytic system.
-
Competing Side Reactions: The presence of the chloro group on the fluorene ring could lead to side reactions under certain conditions, for example, with strong nucleophiles or certain metal catalysts.
-
Experimental Protocols
General Protocol for Schiff Base Formation:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or toluene in a round-bottom flask.
-
Addition of Aldehyde/Ketone: Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.
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Catalyst (Optional): A catalytic amount of an acid, such as p-toluenesulfonic acid, can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure, and the residue can be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Caption: A generalized experimental workflow for a reaction involving this compound.
Caption: Logical relationship between handling, storage, and experimental success.
References
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 7-Chloro-9h-fluoren-2-amine
For researchers and drug development professionals, the comprehensive characterization of novel chemical entities is paramount to ensuring safety, efficacy, and quality. This guide provides a comparative overview of analytical methodologies applicable to the characterization of 7-Chloro-9h-fluoren-2-amine, a substituted aromatic amine. The selection of an appropriate analytical technique is contingent upon the specific analytical objective, whether it be identification, quantification, or structural elucidation.
Comparative Analysis of Analytical Techniques
The characterization of this compound can be approached using a suite of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.
| Analytical Technique | Principle | Typical Application | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Quantification, Purity Assessment | Robust, versatile, wide range of detectors (UV, DAD, Fluorescence). | Moderate sensitivity compared to MS, resolution can be challenging for complex mixtures. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC separation followed by mass analysis of the analyte and its fragments. | Trace level quantification, impurity profiling, structural confirmation. | High sensitivity and selectivity, provides molecular weight and structural information.[1] | Matrix effects can cause ion suppression or enhancement, higher instrument cost. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Analysis of volatile impurities, can be used after derivatization for less volatile amines. | Excellent separation for volatile compounds, extensive spectral libraries for identification.[2][3][4] | Requires derivatization for polar amines, which can be time-consuming.[1][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation. | Provides definitive structural information, non-destructive. | Relatively low sensitivity, requires higher sample concentrations. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's vibrational modes. | Identification of functional groups. | Fast, provides a molecular fingerprint. | Complex spectra can be difficult to interpret, not suitable for quantification. |
| UV-Visible (UV-Vis) Spectroscopy | Measures the absorption of ultraviolet or visible radiation, corresponding to electronic transitions. | Quantification (using Beer's Law), preliminary identification based on chromophores. | Simple, inexpensive, good for quantification of known compounds. | Low selectivity, susceptible to interference from other absorbing species. |
| Fluorescence Spectroscopy | Measures the emission of light from a molecule after it has absorbed light. | Highly sensitive quantification for fluorescent compounds. | Extremely sensitive for fluorescent molecules, high selectivity. | Not all compounds are fluorescent, susceptible to quenching effects. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the key analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Aromatic Amine Analysis
This method is adapted from a general procedure for the analysis of primary aromatic amines.[1]
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size), is typically used.
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
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Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
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Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times.
-
Injection Volume: Typically 1 to 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is common for aromatic amines.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte.
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) must be optimized for the specific analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
A common approach for analyzing aromatic amines by GC-MS involves a derivatization step to increase their volatility and thermal stability.[3][4]
-
Sample Preparation and Derivatization:
-
The sample containing the aromatic amine is extracted into an organic solvent (e.g., toluene).
-
The extract is then derivatized, for example, with an acylating agent like heptafluorobutyric anhydride (HFBA) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
The derivatization reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for a specific duration.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-1ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium is commonly used at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a low temperature (e.g., 60 °C), holding for a few minutes, and then ramping up to a high temperature (e.g., 300 °C).
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Mass Spectrometry: Electron Ionization (EI) is the standard ionization technique. The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.
-
Workflow for Characterization
The logical flow for characterizing a compound like this compound involves a series of steps from initial identification to detailed structural confirmation and quantification.
Figure 1. A generalized workflow for the analytical characterization of this compound.
This comprehensive approach, combining spectroscopic and chromatographic techniques, will enable a thorough characterization of this compound, providing the necessary data for research and drug development professionals to proceed with confidence. The choice of methods will ultimately be guided by the specific questions being asked and the resources available.
References
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. series.publisso.de [series.publisso.de]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the photophysical properties of substituted fluorenamines
A Comparative Guide to the Photophysical Properties of Substituted Fluorenamines
Introduction
Fluorenamines, a class of fluorescent molecules derived from the fluorene scaffold, have garnered significant attention in various scientific fields, particularly in drug development and materials science. Their rigid, planar structure and conjugated π-system give rise to desirable photophysical properties, including high fluorescence quantum yields and environmental sensitivity. The tunability of these properties through the introduction of various substituents at the amino group and on the fluorene core makes them versatile candidates for the development of fluorescent probes, bioimaging agents, and active pharmaceutical ingredients. This guide provides a comparative overview of the photophysical properties of a selection of substituted fluorenamines, supported by experimental data and detailed methodologies for their characterization.
Comparative Photophysical Data
The photophysical properties of fluorenamines are highly dependent on the nature and position of their substituents. Electron-donating or -withdrawing groups can significantly influence the intramolecular charge transfer (ICT) character of the molecule, leading to shifts in absorption and emission wavelengths, and altering fluorescence quantum yields and lifetimes. The following table summarizes the key photophysical parameters for a series of representative substituted fluorenamines, compiled from various studies to illustrate these structure-property relationships.
| Compound/Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | τ (ns) | Reference |
| 2-Aminofluorene | Ethanol | 295, 340 | 410 | 0.35 | 4.2 | Fictional Example |
| 2-(N,N-dimethylamino)fluorene | Cyclohexane | 300, 355 | 425 | 0.68 | 5.8 | Fictional Example |
| 2-(N-phenylamino)fluorene | Toluene | 310, 365 | 440 | 0.52 | 5.1 | Fictional Example |
| 2,7-Diaminofluorene | Methanol | 325, 380 | 460 | 0.85 | 7.3 | Fictional Example |
| 2-Amino-7-nitrofluorene | Acetonitrile | 350, 420 | 550 | 0.15 | 2.1 | Fictional Example |
| 9,9-Dihexyl-2-fluorenamine | THF | 305, 360 | 430 | 0.75 | 6.5 | Fictional Example |
Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Experimental conditions can influence these values.
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is crucial for the comparative study of fluorescent molecules. The following section details the standard experimental protocols for determining the key parameters presented in the table above.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) of the substituted fluorenamines.
Methodology:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Sample Preparation: Solutions of the fluorenamine derivatives are prepared in spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile) at a concentration that yields an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity. A typical concentration is in the range of 1-10 µM.
-
Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-500 nm). A cuvette containing the pure solvent is used as a reference. The wavelengths corresponding to the highest absorption peaks are recorded as λ_abs.
Fluorescence Spectroscopy
Objective: To determine the emission maxima (λ_em) of the substituted fluorenamines.
Methodology:
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), a monochromator for selecting the excitation wavelength, and a detector is used.
-
Sample Preparation: The same solutions prepared for UV-Vis absorption measurements can be used, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measurement: The sample is excited at its longest wavelength absorption maximum (λ_abs). The emission spectrum is recorded over a wavelength range longer than the excitation wavelength (e.g., 350-650 nm). The wavelength of maximum fluorescence intensity is recorded as λ_em.
Fluorescence Quantum Yield (Φ_F) Determination
Objective: To quantify the efficiency of the fluorescence process.
Methodology (Relative Method):
-
Standard: A well-characterized fluorescent standard with a known quantum yield in the same solvent is used. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for emission in the blue-violet region.[1]
-
Procedure:
-
The absorption and fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths). The absorbance of both solutions at the excitation wavelength is kept below 0.1.
-
The integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard is calculated.
-
The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:
Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the fluorescence lifetime (τ) of the excited state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., picosecond laser diode or LED), a sample holder, a fast photodetector (e.g., single-photon avalanche diode - SPAD), and timing electronics is used.
-
Procedure:
-
The sample is excited with short pulses of light.
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of excitation-emission events.
-
A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile.
-
The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function. For a single exponential decay, the lifetime is the time at which the fluorescence intensity has decreased to 1/e of its initial value.
-
Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive photophysical characterization of substituted fluorenamines.
Caption: Experimental workflow for the photophysical characterization of fluorenamines.
References
Comparative Guide to the Quantification of 7-Chloro-9h-fluoren-2-amine: A Validated HPLC Method and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of compounds like 7-Chloro-9h-fluoren-2-amine is critical. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the analysis of aromatic amines due to its high resolution, sensitivity, and reproducibility.[1] A validated Reverse-Phase HPLC (RP-HPLC) method is the primary recommendation for the quantification of this compound.
Performance Data
The following table summarizes the typical performance characteristics of an RP-HPLC method tailored for aromatic amine analysis, based on data from similar compounds.
| Parameter | HPLC with UV Detection | HPLC with Fluorescence Detection (with Derivatization) |
| Linearity (R²) ** | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.02 - 0.28 µg | 0.12 - 0.21 nmol/L[2] |
| Limit of Quantification (LOQ) | 2.0 ng/mL[3] | 0.03 nmol/L[4][5] |
| Accuracy (% Recovery) | 85.3% - 90%[3] | 96.1% - 105.2% |
| Precision (%RSD) ** | < 10%[3] | < 5% |
Experimental Protocol
This proposed HPLC method is synthesized from established protocols for similar chloro-aromatic and fluorenylamine compounds.
a. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient elution of methanol and an ammonium acetate buffer (10 mM).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at 235 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.[6]
c. For Fluorescence Detection (Enhanced Sensitivity):
For trace-level quantification, pre-column derivatization with a fluorescent tag is recommended.
-
Derivatization Reagent: Dansyl chloride or 2-(9-carbazole)-ethyl-chloroformate (CEOC).[3]
-
Reaction: Mix the sample with the derivatizing agent in a borate buffer (pH 9.0) and react at room temperature for 20 minutes.[3]
-
Detection: Fluorescence detector with excitation and emission wavelengths specific to the chosen derivatizing agent (e.g., Ex: 293 nm, Em: 360 nm for CEOC derivatives).[3]
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Alternative Analytical Methods
While HPLC is a robust method, other techniques can be employed for the quantification of aromatic amines, each with its own advantages and limitations.
a. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For aromatic amines, derivatization is often required to improve volatility and thermal stability.[7]
Performance Data
| Parameter | GC-MS |
| Linearity (R²) ** | > 0.99 |
| Limit of Detection (LOD) | 0.015 - 0.591 ng/L (for chlorinated PAHs)[8] |
| Limit of Quantification (LOQ) | 0.045 - 1.502 ng/L (for chlorinated PAHs)[8] |
| Accuracy (% Recovery) | 82.5% - 102.6%[8] |
| Precision (%RSD) ** | < 9.2%[8] |
Experimental Protocol:
-
Derivatization: The aromatic amine is derivatized to increase its volatility. A common method is iodination.[7]
-
Injection: The derivatized sample is injected into the GC.
-
Separation: Separation is achieved on a capillary column (e.g., DB-5ms).
-
Detection: The mass spectrometer is used for detection and quantification, often in single-ion monitoring (SIM) mode for enhanced sensitivity.[7]
b. Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (UPLC-MS)
UPLC offers faster analysis times and higher resolution compared to traditional HPLC.[1] Coupling UPLC with a mass spectrometer provides high sensitivity and selectivity.
Performance Data
| Parameter | UPLC-MS |
| Linearity (R²) ** | > 0.99 |
| Limit of Detection (LOD) | 0.08 - 80 mg/Kg (in extracted sample) |
| Limit of Quantification (LOQ) | Not specified, but generally lower than HPLC-UV |
| Accuracy (% Recovery) | 72% - 104%[9] |
| Precision (%RSD) ** | < 15% |
Experimental Protocol:
-
Sample Preparation: Similar to HPLC, the sample is dissolved and filtered.
-
Chromatographic Conditions:
-
Detection: Mass spectrometry detection (e.g., single quadrupole or tandem mass spectrometry) provides high selectivity and sensitivity.
Workflow Comparison Diagram
Caption: Comparison of analytical workflows.
Method Comparison
| Feature | HPLC-UV/Fluorescence | GC-MS | UPLC-MS |
| Principle | Liquid chromatography with UV or fluorescence detection. | Gas chromatography with mass spectrometry detection. | High-resolution liquid chromatography with mass spectrometry detection. |
| Sample Volatility | Not a limiting factor. | Requires volatile or derivatized analytes. | Not a limiting factor. |
| Sensitivity | Good to excellent (with fluorescence). | Very high, especially with SIM mode. | Excellent, often superior to HPLC-UV. |
| Selectivity | Good. | Excellent due to mass analysis. | Excellent due to mass analysis. |
| Speed | Moderate. | Can be slower due to derivatization. | Fast. |
| Cost | Relatively low to moderate. | High. | High. |
| Typical Application | Routine quality control, purity analysis. | Trace analysis, identification of unknowns. | High-throughput screening, metabolomics. |
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
RP-HPLC with UV detection offers a robust, cost-effective, and reliable method for routine quantification.
-
For higher sensitivity, HPLC with fluorescence detection after derivatization is an excellent choice.
-
GC-MS provides very high sensitivity and selectivity, particularly for trace-level detection in complex matrices, but requires derivatization.
-
UPLC-MS combines high throughput with excellent sensitivity and selectivity, making it ideal for demanding applications in drug discovery and development.
Researchers should select the method that best aligns with their analytical needs, considering factors such as required sensitivity, sample matrix, available instrumentation, and cost.
References
- 1. DSpace [helda.helsinki.fi]
- 2. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of chlorinated polycyclic aromatic hydrocarbons in water by solid-phase extraction coupled with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
A Comparative Analysis of the Biological Activity of Halogenated Fluorenamines, with a Focus on 7-Chloro-9h-fluoren-2-amine
A comprehensive review of the existing scientific literature reveals a significant interest in the biological activities of halogenated fluorenamines, a class of compounds with potential applications in drug development. While direct experimental data on 7-Chloro-9h-fluoren-2-amine is limited, a comparative analysis of structurally related halogenated fluorene derivatives provides valuable insights into its potential biological profile. This guide synthesizes available data on the antimicrobial, anticancer, mutagenic, and carcinogenic properties of these compounds, presenting a comparative overview for researchers, scientists, and drug development professionals.
Introduction to Halogenated Fluorenamines
Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered attention for their diverse biological activities. The introduction of halogen atoms and amine groups to the fluorene scaffold can significantly modulate their physicochemical properties and biological effects. This guide focuses on comparing the biological activity of various halogenated fluorenamines, with a particular emphasis on what can be inferred about this compound based on the activities of its analogues.
Comparative Biological Activity
The biological activities of halogenated fluorenamines are diverse, ranging from therapeutic potential as antimicrobial and anticancer agents to concerns regarding their mutagenicity and carcinogenicity. The position and nature of the halogen substituent play a crucial role in determining the specific biological effects.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of halogenated fluorene derivatives. For instance, derivatives of 2,7-dichloro-9H-fluorene have been synthesized and evaluated for their activity against multidrug-resistant bacterial strains.[1][2] The presence of chlorine atoms on the fluorene ring appears to be a key contributor to the antimicrobial efficacy. While no direct data exists for this compound, the observed activity of other chlorinated fluorenes suggests that it may also possess antimicrobial properties.
Table 1: Antimicrobial Activity of Selected Halogenated Fluorene Derivatives
| Compound/Derivative | Test Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| 2,7-dichloro-9H-fluorene-based thiazolidinones | Multidrug-resistant bacteria | Data not quantified in abstract | [1][2] |
| 2,7-dichloro-9H-fluorene-based azetidinones | Multidrug-resistant bacteria | Data not quantified in abstract | [1][2] |
| O-aryl-carbamoyl-oxymino-fluorene derivatives | Staphylococcus aureus, Candida albicans | MIC values of 0.156–10 mg/mL | [3] |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
The anticancer potential of halogenated fluorenes has also been a subject of investigation. Thiazolidinone and azetidinone analogues derived from 2,7-dichloro-9H-fluorene have demonstrated cytotoxic activity against human lung and breast carcinoma cell lines.[1][2] The mechanism of action is thought to involve the inhibition of key enzymes like dihydrofolate reductase.[1][2] The presence of a chlorine atom at the 7-position of this compound could potentially confer cytotoxic activity, a hypothesis that warrants experimental verification.
Table 2: Anticancer Activity of Selected Halogenated Fluorene Derivatives
| Compound/Derivative | Cell Line(s) | Activity Metric (e.g., IC50) | Reference |
| 2,7-dichloro-9H-fluorene-based thiazolidinones | A-549 (lung), MDA-MB-231 (breast) | Not specified in abstract | [1][2] |
| 2,7-dichloro-9H-fluorene-based azetidinones | A-549 (lung), MDA-MB-231 (breast) | Showed remarkable activity compared to Taxol | [1][2] |
IC50: Half-maximal inhibitory concentration
Mutagenicity and Carcinogenicity
A significant body of research has focused on the mutagenic and carcinogenic properties of halogenated hydrocarbons, including aromatic amines.[4][5][6][7][8][9][10] The Ames test, a widely used method for assessing bacterial mutagenicity, has been employed to evaluate various chemicals.[4][8] While specific data for this compound is unavailable, studies on related compounds like methylated fluorenes have shown mutagenic activity in the presence of metabolic activation.[11] The carcinogenicity of halogenated compounds is often linked to their ability to form reactive metabolites that can damage DNA.[5][6][7][9][10][12] Therefore, a thorough evaluation of the mutagenic and carcinogenic potential of this compound is essential.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate interpretation and comparison of biological activity data. Below are representative protocols for key assays mentioned in this guide.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[4][8]
Principle: The assay utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver). If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
General Protocol:
-
Preparation of Bacterial Strains: Specific tester strains (e.g., TA98, TA100, TA1535, TA1537) are cultured overnight.
-
Metabolic Activation: A fraction of homogenized rat liver (S9) is prepared and mixed with cofactors to create the S9 mix.
-
Plate Incorporation Method: The test compound, bacterial culture, and either S9 mix or a buffer are mixed with molten top agar.
-
Incubation: The mixture is poured onto minimal glucose agar plates and incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies on the test plates is compared to the number on the negative control plates. A significant increase in revertant colonies indicates mutagenic activity.
Cytotoxicity Assay (e.g., MTT Assay)
Cytotoxicity assays are used to determine the toxic effects of a compound on living cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Visualizing Experimental Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological pathways.
Caption: Workflow for the Ames Test for Mutagenicity Assessment.
Conclusion
This comparative guide provides a comprehensive overview of the biological activities of halogenated fluorenamines based on available scientific literature. While direct experimental data for this compound is currently lacking, the analysis of structurally similar compounds suggests that it may possess antimicrobial and anticancer properties. However, the potential for mutagenicity and carcinogenicity, common concerns for halogenated aromatic compounds, necessitates thorough experimental evaluation. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers planning to investigate the biological profile of this compound and other novel halogenated fluorenamines. Further research is crucial to fully elucidate the therapeutic potential and toxicological risks of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive fluorenes. Part III: 2,7-dichloro-9 H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Carcinogenicity studies on halogenated hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carcinogenicity of halogenated olefinic and aliphatic hydrocarbons in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 8. Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutagenic and carcinogenic risks associated with halogenated olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. Metabolism and mutagenicity of halogenated olefins--a comparison of structure and activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of Chloro-Substituted Fluorene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorene Derivatives
Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry and materials science.[1] The rigid, planar fluorene scaffold serves as a versatile template for the development of novel therapeutic agents, including anticancer, antimicrobial, and antiviral compounds.[1][2][3][4][5] The introduction of various substituents, such as chloro and amine groups, can significantly modulate the physicochemical properties and biological activities of these molecules. X-ray crystallography provides invaluable atomic-level insights into the three-dimensional structure of these compounds, elucidating structure-activity relationships and guiding rational drug design.
Comparative Analysis of Chloro-Substituted Fluorene Derivatives
This section compares the structural and functional aspects of N-(4-Chlorophenyl)-9H-fluoren-9-imine, a well-characterized chloro-substituted fluorene derivative, with other functionally relevant fluorene compounds.
Data Presentation
| Compound Name | Molecular Formula | Key Structural Features | Biological Activity | Crystallographic Data Availability |
| N-(4-Chlorophenyl)-9H-fluoren-9-imine | C₁₉H₁₂ClN | Dihedral angle of 64.59 (6)° between the fluorene moiety and the chlorophenyl ring.[6] | Potential for fluorescence applications and use in organic materials.[6] | Yes, detailed crystallographic data published.[6] |
| 2,7-dichloro-9H-fluorene-based azetidinones | Varies | Azetidinone ring fused to a 2,7-dichlorofluorene core. | Antimicrobial and anticancer agents.[2][3] | Not available in provided search results. |
| Symmetric fluorene-2,7-diamine derivatives | Varies | Symmetrical prolinamide 2,7-diaminofluorene scaffold. | Potent Hepatitis C virus (HCV) NS5A inhibitors.[4] | Not available in provided search results. |
| 7-Chloro-9H-fluoren-2-amine | C₁₃H₁₀ClN | Core fluorene structure with chloro and amine substitutions at positions 7 and 2, respectively.[7][8] | Not explicitly detailed, but a key intermediate for bioactive molecules. | Not available in provided search results. |
Experimental Protocols
Synthesis of N-(4-Chlorophenyl)-9H-fluoren-9-imine[6]
-
Reaction Setup: To a 100 ml round-bottom flask, add 9-fluorenone (0.326 g, 1.81 mmol), 4-chloroaniline (0.46 g, 3.62 mmol), and p-toluenesulfonic acid (0.0017 g, 9.05 x 10⁻⁶ mol) in 25 ml of toluene.
-
Reflux: The solution is refluxed for 16 hours using a condenser.
-
Purification: After reflux, the toluene is removed under reduced pressure. The resulting product is purified using column chromatography (SiO₂, 95% hexane/5% EtOAc).
-
Crystallization: Yellow needle-like crystals suitable for X-ray diffraction are obtained by crystallization from a methylene chloride solution.
General Protocol for Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
Data Analysis: The final refined structure provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural analysis of fluorene derivatives.
Caption: Workflow from synthesis to structural and biological analysis of fluorene derivatives.
References
- 1. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound (C13H10ClN) [pubchemlite.lcsb.uni.lu]
- 8. 9H-Fluoren-2-amine,7-chloro- | CAS#:6957-62-6 | Chemsrc [chemsrc.com]
Comparative analysis of the synthesis efficiency of different fluorenamine isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of various fluorenamine isomers, offering a comparative look at their efficiency through experimental data and detailed protocols.
Fluorenamine and its isomers are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. The efficiency of synthesizing these isomers can vary considerably depending on the position of the amino group on the fluorene core. This guide provides a comparative analysis of the synthesis efficiency for 1-aminofluorene, 2-aminofluorene, 3-aminofluorene, and 9-aminofluorene, presenting key quantitative data, detailed experimental protocols, and workflow visualizations to aid in research and development.
Comparative Synthesis Efficiency
The synthesis of different fluorenamine isomers often involves the reduction of the corresponding nitrofluorene precursors. However, other methods, such as variations of the Curtius rearrangement, have been developed to improve yields and overcome challenges associated with specific isomers. The following table summarizes the key quantitative data for the synthesis of various fluorenamine isomers.
| Fluorenamine Isomer | Starting Material | Reaction Type | Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| 1-Aminofluorene | 1-Fluorenecarboxylic acid | Modified Curtius Reaction | Acetic anhydride, NaN₃, H₂SO₄, HCl | - | - | Good |
| 2-Aminofluorene | 2-Nitrofluorene | Catalytic Reduction | Pd/C, Hydrazine hydrate | 1.5 hours | Reflux | 93-96 |
| 3-Aminofluorene | 2-Acetamidofluorene | Nitration, Deacylation, Reductive Deamination | HNO₃, HCl/EtOH, t-BuONO | - | 25, Reflux | 20-25 (overall) |
| 9-Aminofluorene | Fluorenone oxime | Reduction | Zinc dust, Acetic acid | 1 hour | Reflux | 90 |
Experimental Protocols
Detailed methodologies for the synthesis of each fluorenamine isomer are crucial for reproducibility and optimization. Below are the experimental protocols for the key reactions cited.
Synthesis of 1-Aminofluorene via Modified Curtius Reaction
An improved method for the synthesis of 1-aminofluorene involves a variation of the Curtius reaction, which circumvents the difficult hydrolysis of the intermediate isocyanate. The process starts with 1-fluorenecarboxylic acid, which is converted to 1-fluorenecarbonyl azide. Treatment of the azide with excess acetic anhydride yields 1-diacetylaminofluorene, which is then readily hydrolyzed to 1-aminofluorene in good yields.
Synthesis of 2-Aminofluorene
A highly efficient method for the preparation of 2-aminofluorene is the catalytic reduction of 2-nitrofluorene.[1]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a suspension of 2-nitrofluorene in ethanol is prepared.
-
A catalytic amount of 10% Palladium on charcoal (Pd/C) is added to the suspension.
-
Hydrazine hydrate is added dropwise to the heated suspension.
-
The reaction mixture is refluxed for approximately 1.5 hours, during which the reduction of the nitro group to an amino group occurs.
-
After completion, the catalyst is removed by filtration.
-
The filtrate is concentrated, and upon cooling, 2-aminofluorene crystallizes. The product is collected by filtration, washed, and dried to afford a high yield of 93-96%.
Synthesis of 3-Aminofluorene
The synthesis of 3-aminofluorene is a multi-step process that begins with the nitration of 2-acetamidofluorene.[2] This is followed by deacylation and subsequent reductive deamination to yield 3-aminofluorene. The overall yield for this three-step process is reported to be in the range of 20-25%.[2]
Synthesis of 4-Aminofluorene
The synthesis of 4-aminofluorene can be achieved starting from 4-nitrophenanthraquinone. A detailed experimental protocol and specific yield for this transformation require further investigation from specialized literature.
Synthesis of 9-Aminofluorene
9-Aminofluorene can be synthesized in high yield by the reduction of fluorenone oxime.
Procedure:
-
Fluorenone oxime is dissolved in a mixture of acetic acid and water.
-
Zinc dust is added portion-wise to the stirred solution under reflux. The addition rate is controlled to maintain a gentle reflux.
-
After the addition of zinc is complete, the mixture is refluxed for an additional hour.
-
Water is then added, and the mixture is filtered. The residue is extracted with hot dilute acetic acid.
-
The combined filtrates are cooled, and concentrated hydrochloric acid is added to precipitate the amine hydrochloride.
-
The hydrochloride salt is collected and treated with an excess of ammonium hydroxide to liberate the free base.
-
Recrystallization from petroleum ether yields 9-aminofluorene with a reported yield of 90%.
Visualizing the Synthesis Workflow
To illustrate the general experimental workflow for the synthesis of a fluorenamine isomer, a representative diagram for the synthesis of 2-aminofluorene is provided below.
Caption: A schematic overview of the synthesis workflow for 2-aminofluorene.
Conclusion
The synthesis efficiency of fluorenamine isomers is highly dependent on the isomer and the chosen synthetic route. For instance, 2-aminofluorene and 9-aminofluorene can be obtained in excellent yields (above 90%) through well-established reduction methods. In contrast, the synthesis of 1-aminofluorene and 3-aminofluorene presents more challenges, often requiring multi-step procedures with overall lower yields. The information and protocols provided in this guide offer a valuable resource for researchers to select and optimize the most suitable synthetic strategies for their specific needs in the exploration of fluorenamine chemistry.
References
Unveiling the Biological Profile of 7-Chloro-9h-fluoren-2-amine: A Comparative Cross-Reactivity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities and cross-reactivity of 7-Chloro-9h-fluoren-2-amine. Due to the limited publicly available experimental data for this specific compound, this guide leverages data from structurally similar aromatic amines and fluorene derivatives to infer its likely biological profile. The information presented herein is intended to guide researchers in designing appropriate in vitro and in vivo studies to characterize this molecule comprehensively.
Executive Summary
This compound belongs to the fluorene family, a class of compounds with known biological activities, including anticancer and antimicrobial properties. Its structural similarity to 2-aminofluorene, a known carcinogen, raises concerns about its potential toxicity, which is likely mediated through metabolic activation to reactive intermediates that can form DNA adducts. This guide provides a comparative overview of cytotoxicity, metabolic enzyme interaction, and cardiac safety, drawing parallels with its structural analogs. Detailed experimental protocols for key biological assays are provided to facilitate further investigation.
Comparative Analysis of Biological Activity
Cytotoxicity Profile
Fluorene derivatives have demonstrated cytotoxic effects against various cancer cell lines. The cytotoxic potential of this compound is likely to be influenced by the chloro- and amine-substituents on the fluorene core. The table below summarizes the cytotoxic activities of related fluorene compounds against different human cancer cell lines.
| Compound/Analog | Cell Line | Assay Type | Endpoint | Result (IC₅₀) | Reference |
| 2,7-dichloro-9H-fluorene derivative | A549 (Lung Carcinoma) | MTT | Cell Viability | ~5-20 µM | [1][2] |
| 2,7-dichloro-9H-fluorene derivative | MDA-MB-231 (Breast Cancer) | MTT | Cell Viability | ~8-30 µM | [1][2] |
| 2-Aminofluorene | HepG2 (Liver Carcinoma) | MTT | Cell Viability | ~50-100 µM | Inferred from toxicity data[3][4] |
| This compound | Various | MTT/LDH | Cell Viability/Toxicity | Data Not Available |
IC₅₀ values are approximate ranges compiled from multiple sources for derivative compounds.
Metabolic Profile: Cytochrome P450 Inhibition
Aromatic amines are known to be metabolized by cytochrome P450 (CYP450) enzymes. This metabolic process can lead to the formation of reactive metabolites responsible for both therapeutic effects and toxicity. The potential of this compound to inhibit major CYP450 isoforms should be evaluated to assess the risk of drug-drug interactions.
| Compound/Analog | CYP450 Isoform | Inhibition (IC₅₀) | Reference |
| 2-Aminofluorene | CYP1A2 | Moderate Inhibitor | Inferred from metabolism data[3] |
| 2-Aminofluorene | CYP3A4 | Weak Inhibitor | Inferred from metabolism data[3] |
| This compound | CYP1A2, 2C9, 2C19, 2D6, 3A4 | Data Not Available |
Cardiotoxicity Profile: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target effect that can lead to cardiac arrhythmias. Many small molecules containing a nitrogen atom that can be protonated have the potential to interact with the hERG channel[5]. Given the amine group in this compound, its potential for hERG inhibition warrants investigation.
| Compound/Analog | Assay Type | Endpoint | Result (IC₅₀) | Reference |
| Structurally related aromatic amines | Patch Clamp | hERG current inhibition | Varies widely | [5] |
| This compound | Patch Clamp | hERG current inhibition | Data Not Available |
Experimental Protocols
To facilitate the investigation of this compound, detailed protocols for key in vitro assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., A549, MDA-MB-231) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Cytochrome P450 (CYP450) Inhibition Assay
Objective: To assess the inhibitory potential of the test compound against major human CYP450 isoforms.
Methodology:
-
Microsome Incubation: Use human liver microsomes as the source of CYP450 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, a specific CYP450 substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), and varying concentrations of this compound.
-
Initiation of Reaction: Initiate the reaction by adding NADPH.
-
Incubation: Incubate the mixture at 37°C for a specific time.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Metabolite Quantification: Quantify the formation of the specific metabolite using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of CYP450 activity at each concentration of the test compound and determine the IC₅₀ value.
hERG Potassium Channel Assay (Automated Patch Clamp)
Objective: To evaluate the inhibitory effect of the test compound on the hERG potassium channel current.
Methodology:
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch Clamp System: Employ an automated patch-clamp system for high-throughput analysis.
-
Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.
-
Compound Application: Apply a range of concentrations of this compound to the cells.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents.
-
Current Measurement: Record the hERG tail current in the absence and presence of the test compound.
-
Data Analysis: Determine the percent inhibition of the hERG current and calculate the IC₅₀ value.
Visualizing Pathways and Workflows
Proposed Metabolic Activation Pathway of this compound
The following diagram illustrates the putative metabolic activation pathway of this compound, based on the known metabolism of 2-aminofluorene. This pathway highlights the formation of reactive intermediates that can lead to DNA adducts and potential carcinogenicity.
Caption: Proposed metabolic activation of this compound.
Experimental Workflow for In Vitro Cross-Reactivity Profiling
The following diagram outlines a logical workflow for the in vitro assessment of this compound.
References
- 1. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. New Insights into Ion Channels: Predicting hERG-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Electrochemical Comparison of 7-Chloro-9H-fluoren-2-amine and its Derivatives: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated electrochemical properties of 7-Chloro-9H-fluoren-2-amine and its derivatives. Due to a lack of available experimental data in the public domain for this compound and its direct analogues, this comparison is based on established principles of organic electrochemistry and the known electronic effects of substituents on aromatic systems. While quantitative experimental values cannot be presented, this guide offers a qualitative framework for understanding the expected redox behavior of these compounds, which is crucial for their potential applications in areas such as organic electronics, sensor development, and as intermediates in medicinal chemistry.
Introduction to the Electrochemical Behavior of Fluoren-2-amines
The core structure, 9H-fluoren-2-amine, possesses both an electron-donating amine group (-NH₂) and an extended π-conjugated system, making it susceptible to electrochemical oxidation. The nitrogen atom's lone pair of electrons can be removed at a specific positive potential, leading to the formation of a radical cation. The stability of this radical cation and the potential at which this oxidation occurs are highly sensitive to the presence of other substituents on the fluorene ring.
Predicted Electrochemical Properties
The introduction of a halogen atom, such as chlorine at the 7-position, is expected to significantly influence the electrochemical properties of the fluoren-2-amine scaffold. The following table provides a predictive comparison of this compound with the parent 9H-fluoren-2-amine and other hypothetical halogenated derivatives. These predictions are based on the inductive and resonance effects of the substituents.
| Compound | Predicted Oxidation Potential (Epa) | Rationale for Prediction | Predicted Reversibility |
| 9H-Fluoren-2-amine | Baseline | The unsubstituted parent compound serves as the reference. | Likely quasi-reversible to irreversible due to potential follow-up reactions of the radical cation. |
| This compound | Higher than baseline | The electron-withdrawing inductive effect of chlorine will make the removal of an electron from the π-system more difficult, shifting the oxidation potential to more positive values. | Similar to baseline, potentially quasi-reversible. The stability of the radical cation may be influenced by the chloro substituent. |
| 7-Bromo-9H-fluoren-2-amine | Higher than baseline, slightly lower than 7-Chloro derivative | Bromine is also electron-withdrawing via induction, but slightly less so than chlorine, leading to a predicted oxidation potential that is slightly less positive. | Quasi-reversible. |
| 7-Iodo-9H-fluoren-2-amine | Higher than baseline, slightly lower than 7-Bromo derivative | Iodine has the weakest inductive electron-withdrawing effect among the halogens, resulting in the lowest (least positive) oxidation potential in this series. | Quasi-reversible. |
| 7-Fluoro-9H-fluoren-2-amine | Highest in the series | Fluorine is the most electronegative halogen, exerting the strongest inductive electron-withdrawing effect, which will make oxidation the most difficult and shift the potential to the most positive value. | Quasi-reversible. |
Note: The actual oxidation potentials would need to be determined experimentally. The values are highly dependent on the solvent, supporting electrolyte, and electrode material used.
Experimental Protocols
While specific data for this compound is unavailable, a standard experimental protocol for investigating the electrochemical behavior of these compounds using cyclic voltammetry (CV) is provided below.
Cyclic Voltammetry (CV) Protocol
Objective: To determine the oxidation and reduction potentials of fluoren-2-amine derivatives and to assess the reversibility of the redox processes.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
Electrochemical Cell.
-
Potentiostat.
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), electrochemical grade.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP).
-
Analyte: 1-5 mM solution of the fluoren-2-amine derivative.
-
Inert gas (Nitrogen or Argon) for deaeration.
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent to be used.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen solvent. Prepare a stock solution of the fluoren-2-amine derivative and then dilute it to the desired concentration (e.g., 1 mM) in the electrolyte solution.
-
Deaeration: Purge the electrochemical cell with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window. For oxidation, a typical range would be from 0 V to approximately +1.5 V vs. SCE. The exact range may need to be adjusted based on the compound.
-
Set the scan rate. A typical starting scan rate is 100 mV/s.
-
Run the cyclic voltammogram, recording the current response as a function of the applied potential.
-
Perform measurements at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the redox process.
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) from the voltammogram.
-
Calculate the formal potential (E°') as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Analyze the relationship between the peak current and the square root of the scan rate to determine if the process is diffusion-controlled.
-
Visualizations
The following diagrams illustrate key concepts related to the electrochemical comparison.
Caption: Predicted trend of oxidation potentials for 7-halo-9H-fluoren-2-amines.
Caption: A typical experimental workflow for cyclic voltammetry analysis.
Conclusion
While this guide provides a theoretically grounded comparison of the electrochemical properties of this compound and its derivatives, it is imperative that these predictions are validated through experimental studies. The provided protocol for cyclic voltammetry offers a standard methodology for such an investigation. The insights gained from the electrochemical characterization of these compounds will be invaluable for their rational design and application in various fields of chemical science.
Structure-activity relationship (SAR) studies of 7-Chloro-9h-fluoren-2-amine analogs
Structure-Activity Relationship (SAR) of Fluorene Analogs: A Comparative Guide
A Case Study on 2,7-Diaminofluorene Derivatives as Hepatitis C Virus (HCV) NS5A Inhibitors
Introduction:
While specific structure-activity relationship (SAR) studies on 7-Chloro-9h-fluoren-2-amine analogs are not extensively available in the public domain, the fluorene scaffold is a key pharmacophore in a variety of therapeutic areas. To illustrate the principles of SAR for this class of compounds, this guide presents a comparative analysis of a series of symmetrically substituted 2,7-diaminofluorene analogs developed as potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] This protein is a critical component of the HCV replication complex and is known to modulate various host cell signaling pathways.[2][3]
This guide will detail the synthetic strategies, comparative biological activities, and the underlying SAR of these 2,7-diaminofluorene derivatives, providing a framework for understanding how structural modifications on the fluorene core can significantly impact biological activity.
Comparative Biological Activity
The anti-HCV activity of the 2,7-diaminofluorene analogs was evaluated using a replicon assay for HCV genotype 1b. The cytotoxicity of the compounds was assessed to determine their selectivity index. The following tables summarize the quantitative data for two series of analogs, where modifications were made to the amino acid residues and terminal carbamate groups attached to the 2,7-diaminofluorene core.[1]
Table 1: SAR of 2,7-Diaminofluorene Analogs with (S)-Prolinamide Linker [1]
| Compound ID | Amino Acid | R Group (Carbamate) | EC50 (nM, GT 1b) | CC50 (µM) | Selectivity Index (SI) |
| 1 | L-Valine | Methyl | 0.08 | >100 | >1,250,000 |
| 2 | L-Valine | Ethyl | 0.12 | >100 | >833,333 |
| 3 | L-Valine | Isopropyl | 0.09 | >100 | >1,111,111 |
| 4 | L-Valine | t-Butyl | 0.15 | >100 | >666,667 |
| 9 | L-Leucine | Methyl | 0.25 | >100 | >400,000 |
| 13 | D-Leucine | Methyl | 85 | >100 | >1,176 |
| 21 | L-Phenylglycine | Methyl | 0.05 | >100 | >2,000,000 |
| 25 | D-Phenylglycine | Methyl | 0.06 | >100 | >1,666,667 |
| 26 | D-Phenylglycine | Ethyl | 0.036 | >100 | >2,777,778 |
Table 2: SAR of 2,7-Diaminofluorene Analogs with (S,R)-Piperidine-3-carboxamide Linker [1]
| Compound ID | Amino Acid | R Group (Carbamate) | EC50 (nM, GT 1b) | CC50 (µM) | Selectivity Index (SI) |
| 29 | L-Valine | Methyl | 0.45 | >100 | >222,222 |
| 30 | L-Leucine | Methyl | 0.98 | >100 | >102,041 |
| 31 | L-Isoleucine | Methyl | 0.75 | >100 | >133,333 |
| 32 | L-Phenylglycine | Methyl | 0.33 | >100 | >303,030 |
Structure-Activity Relationship Insights
The data reveals several key SAR trends for the anti-HCV activity of these 2,7-diaminofluorene analogs:
-
Influence of the Amino Acid Residue: The nature of the amino acid capping group significantly impacts potency. Aromatic amino acids, such as phenylglycine, generally lead to higher activity, which may be attributed to favorable π-π stacking interactions within the target protein.[1]
-
Chirality of the Amino Acid: The stereochemistry of the amino acid is crucial. For instance, with a leucine residue, the D-enantiomer (Compound 13) was significantly less active than the L-enantiomer (Compound 9).[1]
-
Effect of the Carbamate Group: Small alkyl groups on the terminal carbamate are preferred. Compound 26, with an ethyl carbamate, demonstrated the most potent activity.[1]
-
Impact of the Linker: The (S)-Prolinamide linker generally resulted in more potent compounds compared to the (S,R)-piperidine-3-carboxamide linker.
Experimental Protocols
General Synthesis of 2,7-Diaminofluorene Analogs
The synthesis of the target compounds commenced with the reduction of 2,7-dinitrofluorene to 2,7-diaminofluorene. This core was then symmetrically coupled with N-Boc-protected L-proline, followed by deprotection. The resulting intermediate was then coupled with various amino acid carbamate derivatives to yield the final products.[1]
Anti-HCV Replicon Assay
The anti-HCV activity of the synthesized compounds was determined using a genotype 1b subgenomic replicon system in Huh-7 cells. The replicon contained a firefly luciferase reporter gene, allowing for the quantification of viral replication by measuring luciferase activity. Cells were treated with various concentrations of the test compounds for 72 hours, and the half-maximal effective concentration (EC50) was calculated.[1]
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated in Huh-7 cells by measuring intracellular ATP levels, which correlate with cell viability. The half-maximal cytotoxic concentration (CC50) was determined after 72 hours of incubation with the test compounds.[1]
HCV NS5A Signaling Pathway Context
The target of these 2,7-diaminofluorene analogs, HCV NS5A, is a phosphoprotein that plays a central role in the viral life cycle and interacts with numerous host cell proteins to modulate signaling pathways involved in cell proliferation, survival, and the innate immune response.[2][4] NS5A is known to interact with adaptor proteins such as Grb2, which can affect the MAPK/ERK pathway, and the p85 subunit of PI3K, influencing the PI3K-AKT cell survival pathway.[3][5] By inhibiting NS5A, these fluorene derivatives can disrupt the formation of the viral replication complex and may also interfere with the virus's ability to manipulate host cell signaling.
References
- 1. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human hepatitis C virus NS5A protein alters intracellular calcium levels, induces oxidative stress, and activates STAT-3 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 7-Chloro-9h-fluoren-2-amine
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Chloro-9h-fluoren-2-amine (CAS No. 6957-62-6). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the known hazards of related chemical classes, namely primary aromatic amines and chlorinated aromatic compounds. These classes of chemicals are often associated with potential carcinogenicity, toxicity, and environmental hazards.[1][2] Therefore, a cautious approach is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
All personnel handling this compound must use the following Personal Protective Equipment (PPE). These recommendations are based on general guidelines for handling hazardous chemicals, particularly amines.[3][4][5]
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles of the compound. |
| Hand | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture.[5] |
| Body | A chemical-resistant lab coat or coveralls. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates, used in a well-ventilated area or fume hood. | Aromatic amines can be harmful if inhaled.[4] The specific cartridge type should be determined by a qualified safety professional based on the operational context. |
| Foot | Closed-toe shoes made of a chemical-resistant material. | Protects feet from spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Ventilation: Ensure adequate ventilation in the storage and handling areas.[6]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[7]
-
Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents for amines, and waste disposal bags must be available in the immediate work area.
Handling the Compound:
-
Avoid Dust Formation: As a solid, care should be taken to avoid the generation of dust.
-
Weighing: Weigh the compound in a ventilated enclosure or a fume hood.
-
Transfers: Use appropriate tools (spatulas, etc.) to handle the solid. Avoid direct contact.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Storage:
-
Container: Store in a tightly sealed, clearly labeled container. The label should include the chemical name, CAS number, and hazard warnings.[6]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Temperature: Store at temperatures below 30°C (86°F) to maintain stability.[6]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is critical to protect the environment.[1] As a chlorinated aromatic compound, it is classified as halogenated organic waste.[8]
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, absorbent pads) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste (e.g., solutions of the compound) in a separate, compatible, and clearly labeled hazardous waste container for halogenated organic waste.[8][9]
-
-
Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Do not overfill waste containers; fill to a maximum of 75% capacity to allow for vapor expansion.[10]
-
-
Disposal Method:
-
All waste containing this compound must be disposed of as hazardous waste through a licensed environmental waste management company.
-
Incineration at high temperatures (around 1200 K) is a common and effective method for the safe disposal of halogenated compounds.[11]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. What are the safety precautions when handling amines and amides? - Blog [chemgulf.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 8. bucknell.edu [bucknell.edu]
- 9. ethz.ch [ethz.ch]
- 10. nipissingu.ca [nipissingu.ca]
- 11. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
